Product packaging for 1,7-Dibromo-octan-4-one(Cat. No.:CAS No. 90673-17-9)

1,7-Dibromo-octan-4-one

Cat. No.: B15349749
CAS No.: 90673-17-9
M. Wt: 286.00 g/mol
InChI Key: CAYLVUUIOXJSDY-UHFFFAOYSA-N
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Description

1,7-Dibromo-octan-4-one is a useful research compound. Its molecular formula is C8H14Br2O and its molecular weight is 286.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14Br2O B15349749 1,7-Dibromo-octan-4-one CAS No. 90673-17-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90673-17-9

Molecular Formula

C8H14Br2O

Molecular Weight

286.00 g/mol

IUPAC Name

1,7-dibromooctan-4-one

InChI

InChI=1S/C8H14Br2O/c1-7(10)4-5-8(11)3-2-6-9/h7H,2-6H2,1H3

InChI Key

CAYLVUUIOXJSDY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)CCCBr)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,7-dibromo-octan-4-one: A Proposed Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Retrosynthetic Strategy

1,7-dibromo-octan-4-one is an unsymmetrical aliphatic ketone containing two bromine atoms at positions that are not amenable to direct, selective halogenation of the parent ketone, octan-4-one. Free-radical bromination would likely yield a complex mixture of products, while α-halogenation would functionalize the C3 and C5 positions. Therefore, a more controlled, convergent synthesis is required, where the bromine atoms are incorporated into the building blocks prior to the formation of the final carbon skeleton.

The most logical retrosynthetic disconnection is at the C4—C5 bond, which breaks the molecule into a nucleophilic four-carbon synthon and an electrophilic four-carbon synthon.

Retrosynthetic Analysis:

G cluster_A Part A: Synthesis of Electrophile cluster_B Part B: Synthesis of Nucleophile cluster_C Part C: Coupling and Final Product gbl γ-Butyrolactone bba 4-Bromobutanoic Acid gbl->bba HBr, Reflux bbc 4-Bromobutanoyl Chloride bba->bbc SOCl₂, Heat final_product This compound bbc->final_product Coupling b13diol Butane-1,3-diol p_b13diol 1-O-TBDMS-butane-1,3-diol b13diol->p_b13diol 1. TBDMSCl 2. Pyridine bromo_p_alcohol 3-Bromo-1-(tert-butyldimethylsilyloxy)butane p_b13diol->bromo_p_alcohol PBr₃ bromo_alcohol 3-Bromobutan-1-ol bromo_p_alcohol->bromo_alcohol TBAF dibromobutane 1,3-Dibromobutane bromo_alcohol->dibromobutane PBr₃ grignard (3-Bromobutyl)magnesium Bromide (Inverse Addition, High Dilution) dibromobutane->grignard Mg, THF cuprate Lithium di(3-bromobutyl)cuprate grignard->cuprate CuI, 2 eq. R-MgBr cuprate->final_product

An In-depth Technical Guide to the Chemical Properties of 1,7-dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1,7-dibromo-octan-4-one. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data from its close structural analog, 1,7-dibromo-heptan-4-one, to provide a more complete profile. The guide covers physicochemical properties, proposed synthesis methodologies, expected reactivity, and safety considerations. All quantitative data is presented in clear, tabular formats, and a proposed synthesis workflow is visualized using the DOT language.

Introduction

This compound is a halogenated ketone of interest in synthetic organic chemistry. Its bifunctional nature, possessing both a central ketone group and two terminal bromine atoms, makes it a potentially versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and long-chain functionalized alkanes. This guide aims to consolidate the available information on this compound to support its use in research and development.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular FormulaC₈H₁₄Br₂OPubChem
Molecular Weight286.00 g/mol PubChem
IUPAC Name1,7-dibromooctan-4-onePubChem
InChIInChI=1S/C8H14Br2O/c9-5-1-3-7(11)8-4-2-6-10/h1-6,8H2,7H3PubChem
InChIKeyUHWXGISVBGXGSH-UHFFFAOYSA-NPubChem
Canonical SMILESC(CCBr)CC(=O)C(C)BrPubChem
CAS Number90673-17-9PubChem

Table 2: Experimental Physicochemical Properties of 1,7-dibromo-heptan-4-one [2]

PropertyValueSource
Molecular FormulaC₇H₁₂Br₂OLookChem
Molecular Weight271.98 g/mol LookChem
Boiling Point294 °C at 760 mmHgLookChem
Density1.623 g/cm³LookChem
Refractive Index1.508LookChem
Flash Point95.9 °CLookChem

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the current literature. However, a plausible synthetic route can be proposed based on general organic chemistry principles for the formation of α,ω-dihalo ketones. A potential method involves the oxidation of a corresponding di-unsaturated alcohol followed by hydrobromination.

Proposed Synthesis of this compound

A potential synthetic approach could start from a readily available precursor like 1,7-octadien-4-ol. The synthesis would involve two main steps:

  • Oxidation of the secondary alcohol: The secondary alcohol in 1,7-octadien-4-ol can be oxidized to the corresponding ketone, 1,7-octadien-4-one, using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Hydrobromination of the alkenes: The terminal double bonds of 1,7-octadien-4-one can then be hydrobrominated to yield this compound. This can be achieved by treatment with hydrogen bromide (HBr), often in the presence of a radical initiator like benzoyl peroxide to ensure anti-Markovnikov addition and formation of the terminal bromides.

Experimental Workflow Diagram

G cluster_synthesis Proposed Synthesis of this compound A 1,7-octadien-4-ol B Oxidation (e.g., PCC, CH2Cl2) A->B Step 1 C 1,7-octadien-4-one B->C D Hydrobromination (HBr, Radical Initiator) C->D Step 2 E This compound D->E F Purification (e.g., Column Chromatography) E->F G Pure this compound F->G

Caption: Proposed two-step synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups: the two primary alkyl bromides and the central ketone.

  • Nucleophilic Substitution at the Brominated Carbons: The terminal bromine atoms are good leaving groups and are susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups, such as amines, azides, cyanides, and alkoxides. Intramolecular cyclization reactions are also possible, depending on the nature of the nucleophile and the reaction conditions.

  • Reactions of the Carbonyl Group: The ketone carbonyl group can undergo nucleophilic addition reactions with reagents such as Grignard reagents, organolithium compounds, and hydrides. It can also be a site for condensation reactions, for example, with amines to form imines or with hydrazines to form hydrazones.

  • Enolate Formation: In the presence of a suitable base, the ketone can be deprotonated at the α-carbons (C3 and C5) to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations and aldol condensations.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the literature. For researchers who synthesize this compound, the following are expected spectroscopic characteristics:

  • ¹H NMR: Signals corresponding to the protons adjacent to the bromine atoms (CH₂Br) would be expected in the range of 3.3-3.6 ppm. The protons alpha to the ketone (CH₂) would likely appear around 2.5-2.8 ppm. The remaining methylene protons would be found further upfield.

  • ¹³C NMR: The carbon attached to the bromine (CH₂Br) would likely have a chemical shift in the range of 30-40 ppm. The carbonyl carbon (C=O) would be significantly downfield, typically in the range of 200-210 ppm.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl stretch (C=O) would be expected around 1715 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a dibrominated compound, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Handling

Specific safety data for this compound is not available. However, based on the properties of similar halogenated ketones, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Alkyl bromides can be irritating to the skin, eyes, and respiratory tract.

Biological Activity and Signaling Pathways

There is no information in the scientific literature to suggest that this compound is involved in any biological signaling pathways or has been investigated for drug development purposes. Its structural features, however, could make it a candidate for screening in various biological assays, particularly as a precursor for the synthesis of novel bioactive molecules.

Conclusion

This compound is a chemical compound with potential utility in organic synthesis. While experimental data for this specific molecule is scarce, this guide provides a summary of its computed properties, a proposed synthetic route, and an overview of its expected reactivity. The information provided herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

Technical Guide: 1,7-Dibromo-octan-4-one (CAS No. 90673-17-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,7-dibromo-octan-4-one, a halogenated ketone of interest in synthetic organic chemistry. Due to the limited availability of published data, this document focuses on its fundamental registry information, physicochemical properties, and a proposed synthetic approach based on established chemical principles.

Core Registry Information

This compound is registered under the following identifiers:

ParameterValueSource
CAS Number 90673-17-9PubChem[1]
Molecular Formula C₈H₁₄Br₂OPubChem[1]
IUPAC Name 1,7-dibromooctan-4-onePubChem[1]
Synonyms This compoundPubChem[1]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented below. These values are computationally derived and provide a foundational understanding of the molecule's characteristics.

PropertyValueUnitSource
Molecular Weight 286.00 g/mol PubChem[1]
Exact Mass 285.93909DaPubChem[1]
Monoisotopic Mass 283.94114DaPubChem[1]
Topological Polar Surface Area 17.1ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Complexity 115PubChem[1]
XLogP3-AA 2.5PubChem[1]

Experimental Data

The absence of such data suggests that this compound may be a novel or less-explored chemical entity. Researchers interested in this molecule may need to develop a synthetic route and conduct primary biological screening.

Proposed Synthetic Pathway

While a specific, validated experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on fundamental principles of organic chemistry. One potential approach involves the bromination of a suitable precursor, such as 4-octanone or a related derivative.

Below is a conceptual workflow for a potential synthetic protocol. It is crucial to note that this is a theoretical pathway and would require experimental validation and optimization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Octanone 4-Octanone Reaction_Vessel Reaction in a Suitable Solvent (e.g., Acetic Acid, CCl4) 4-Octanone->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Reaction_Vessel Quenching Quenching (e.g., with Na2S2O3) Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying over Anhydrous MgSO4 Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or bromine (Br₂) in an appropriate solvent could be explored. The choice will influence the reaction conditions and selectivity.

  • Solvent: The solvent should be inert to the reaction conditions. Acetic acid or chlorinated solvents are common choices for bromination reactions.

  • Reaction Conditions: Temperature and reaction time will need to be carefully controlled to favor the desired dibromination and minimize side products.

  • Purification: Due to the potential for mono-brominated and other side products, purification by column chromatography would likely be necessary to isolate the pure this compound.

Potential Research Directions

Given the structure of this compound, it could serve as a versatile building block in organic synthesis. The two bromine atoms provide reactive sites for various coupling reactions, and the ketone functionality can be a handle for further transformations.

A logical next step for researchers would be to:

  • Develop and validate a reliable synthetic protocol. This would involve screening different reaction conditions and purification methods to obtain the compound in good yield and purity.

  • Characterize the compound thoroughly. This would include obtaining detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure.

  • Investigate its reactivity. Exploring its utility in reactions such as nucleophilic substitution, elimination, and various coupling reactions would establish its potential as a synthetic intermediate.

  • Conduct preliminary biological screening. Assessing its activity in various assays could uncover potential applications in drug discovery.

G Start This compound (CAS 90673-17-9) Synthesis Develop & Validate Synthetic Protocol Start->Synthesis Characterization Full Spectroscopic Characterization Synthesis->Characterization Reactivity Investigate Chemical Reactivity Characterization->Reactivity Biological Preliminary Biological Screening Characterization->Biological Application Potential Applications in Organic Synthesis & Drug Discovery Reactivity->Application Biological->Application

References

physical and spectral properties of 1,7-dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The physical and spectral data presented in this document for 1,7-dibromo-octan-4-one are primarily computationally derived from publicly available databases. Experimental data for this specific compound is limited. The experimental protocols provided are generalized procedures based on standard organic chemistry techniques and should be adapted and optimized as necessary.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in research and development. The following table summarizes the computed physical properties.

PropertyValueSource
Molecular FormulaC₈H₁₄Br₂OPubChem[1]
Molecular Weight286.00 g/mol PubChem[1]
IUPAC Name1,7-dibromooctan-4-onePubChem[1]
CAS Number90673-17-9PubChem[1]

Spectral Properties

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[1] The presence of two bromine atoms is expected to give a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments.

Table 2: Computed Mass Spectrometry Data

PropertyValueSource
Exact Mass285.93909 DaPubChem[1]
Monoisotopic Mass283.94114 DaPubChem[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the proximity of electronegative bromine atoms and the carbonyl group.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H1, H7~3.4Triplet4H
H2, H6~2.0Multiplet4H
H3, H5~2.8Triplet4H
H8Not Applicable--

¹³C NMR (Carbon-13 NMR)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C4 (C=O)~208
C1, C7~33
C2, C6~28
C3, C5~42
C8Not Applicable
Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl group.

Table 5: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (Ketone)~1715
C-H (Aliphatic)~2850-2960
C-Br~500-600

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 1,7-dibromo-octan-4-ol, or the reaction of a suitable precursor with a brominating agent. A hypothetical procedure is outlined below.

Reaction Scheme:

G 1,7-octadien-4-ol 1,7-octadien-4-ol 1,7-dibromo-octan-4-ol 1,7-dibromo-octan-4-ol 1,7-octadien-4-ol->1,7-dibromo-octan-4-ol 1. HBr 2. H2O2 This compound This compound 1,7-dibromo-octan-4-ol->this compound PCC, CH2Cl2

Caption: Synthesis of this compound.

Procedure:

  • Step 1: Synthesis of 1,7-dibromo-octan-4-ol: To a solution of 1,7-octadien-4-ol in a suitable solvent, add hydrobromic acid. The reaction mixture is then treated with hydrogen peroxide dropwise at a controlled temperature. After the reaction is complete, the product is extracted, washed, and dried.

  • Step 2: Oxidation to this compound: The crude 1,7-dibromo-octan-4-ol is dissolved in dichloromethane. Pyridinium chlorochromate (PCC) is added portion-wise to the solution, and the mixture is stirred at room temperature until the oxidation is complete (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Characterization Methods

Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Reagents, Solvent, Temp. Workup Workup Reaction->Workup Quenching, Extraction Purification Purification Workup->Purification Chromatography Isolated Product Isolated Product Purification->Isolated Product Spectroscopy Spectroscopy Isolated Product->Spectroscopy NMR NMR Spectroscopy->NMR ¹H, ¹³C IR IR Spectroscopy->IR MS MS Spectroscopy->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation Data Analysis Data Analysis Structure Confirmation->Data Analysis Final Report Final Report Data Analysis->Final Report

Caption: General workflow for synthesis and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a solution in a suitable solvent.

  • Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for fragmentation.

References

Spectroscopic Profile of 1,7-dibromo-octan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, 1,7-dibromo-octan-4-one. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and established spectroscopic principles to offer a detailed analysis of its expected spectral characteristics. This information is intended to aid in the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, and mass spectrum of this compound. These predictions are based on established chemical shift correlations and fragmentation patterns for similar chemical structures.

Predicted 1H NMR Data (500 MHz, CDCl3)
ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H1, H73.42Triplet4H~6.5
H2, H62.05Quintet4H~6.5, ~7.0
H3, H52.75Triplet4H~7.0
Predicted 13C NMR Data (125 MHz, CDCl3)
Carbon AtomChemical Shift (ppm)
C4209.0
C3, C542.5
C2, C632.0
C1, C728.0
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Proposed Fragment
284/286/2885[M]+• (Molecular ion with Br isotopes)
205/20740[M - Br]+
177/17915[M - Br - C2H4]+
125100[C5H9O]+ (from McLafferty rearrangement)
9730[C4H5O]+
5780[C3H5O]+

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a symmetrical dibromoalkyl ketone and the acquisition of NMR and mass spectrometry data. These can be adapted for the specific synthesis and analysis of this compound.

Synthesis of a Symmetrical Dibromoalkyl Ketone (General Procedure)

A suitable starting material, such as a cyclic ether or a diol, can be used to synthesize symmetrical dibromoalkyl ketones. One general approach involves the ring-opening of a cyclic ether with a brominating agent. For instance, the reaction of a cyclic ether with hydrobromic acid or a Lewis acid in the presence of a bromine source can yield the desired dibromo ketone. Purification is typically achieved through column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Acquisition:

  • The 1H NMR spectrum can be recorded on a 500 MHz spectrometer.

  • A standard pulse program is used with a 90° pulse.

  • A sufficient relaxation delay (e.g., 5 seconds) should be employed to ensure accurate integration.

  • Data is typically acquired over a spectral width of 0-12 ppm.

3. 13C NMR Acquisition:

  • The 13C NMR spectrum can be recorded on the same spectrometer at a frequency of 125 MHz.

  • A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon.

  • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • The spectral width is typically set from 0 to 220 ppm.

Mass Spectrometry (MS)

1. Sample Introduction:

  • A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Ionization:

  • Electron Ionization (EI) is a common method for this type of compound.

  • The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

3. Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the predicted fragmentation pathway of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR Sample Preparation MS Mass Spectrometry Purification->MS Sample Introduction H_NMR 1H NMR Spectrum NMR->H_NMR C_NMR 13C NMR Spectrum NMR->C_NMR Mass_Spec Mass Spectrum MS->Mass_Spec

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Fragmentation_Pathway Mol_Ion [M]+• (m/z 284/286/288) Frag1 [M - Br]+ (m/z 205/207) Mol_Ion->Frag1 - •Br Frag2 [C5H9O]+ (m/z 125) (McLafferty Rearrangement) Mol_Ion->Frag2 - C3H6Br• Frag3 [M - Br - C2H4]+ (m/z 177/179) Frag1->Frag3 - C2H4 Frag4 [C3H5O]+ (m/z 57) Frag2->Frag4 - C2H4

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

starting materials for 1,7-dibromo-octan-4-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 1,7-dibromo-octan-4-one, a valuable building block in organic synthesis. The described methodology is based on the well-established Corey-Seebach reaction, which utilizes a 1,3-dithiane as a masked acyl anion. This approach allows for the efficient construction of the C8 carbon skeleton and the introduction of the ketone functionality at the C4 position.

Core Synthetic Strategy

The synthesis commences with the protection of a carbonyl equivalent as a 1,3-dithiane. Subsequent sequential alkylation with a suitable three-carbon electrophile, followed by halide exchange and deprotection, affords the target molecule. The chosen electrophile, 1-bromo-3-chloropropane, allows for selective initial alkylation at the more reactive carbon-bromine bond.

Experimental Protocols

The following sections detail the step-by-step procedures for the synthesis of this compound.

Step 1: Formation of 2-(3-chloropropyl)-1,3-dithiane

This initial step involves the mono-alkylation of 1,3-dithiane with 1-bromo-3-chloropropane.

  • Materials: 1,3-dithiane, n-butyllithium (n-BuLi) in hexanes, 1-bromo-3-chloropropane, tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • A solution of 1,3-dithiane (1.0 eq) in anhydrous THF is cooled to -30 °C under an inert atmosphere (e.g., argon or nitrogen).

    • n-Butyllithium (1.05 eq) is added dropwise, and the resulting mixture is stirred at -30 °C for 2 hours to form the 2-lithio-1,3-dithiane.[1][2]

    • A solution of 1-bromo-3-chloropropane (1.1 eq) in anhydrous THF is added dropwise to the cooled solution of the lithiated dithiane.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield 2-(3-chloropropyl)-1,3-dithiane.

Step 2: Formation of 2,2-bis(3-chloropropyl)-1,3-dithiane

The second alkylation is performed on the mono-alkylated product from Step 1.

  • Materials: 2-(3-chloropropyl)-1,3-dithiane, n-butyllithium (n-BuLi) in hexanes, 1-bromo-3-chloropropane, tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • A solution of 2-(3-chloropropyl)-1,3-dithiane (1.0 eq) in anhydrous THF is cooled to -30 °C under an inert atmosphere.

    • n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred at -30 °C for 2 hours.

    • A solution of 1-bromo-3-chloropropane (1.1 eq) in anhydrous THF is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

    • Work-up is performed as described in Step 1.

    • The crude product is purified by column chromatography to afford 2,2-bis(3-chloropropyl)-1,3-dithiane.

Step 3: Conversion to 2,2-bis(3-bromopropyl)-1,3-dithiane (Finkelstein Reaction)

The terminal chloro groups are converted to bromo groups via a Finkelstein reaction.

  • Materials: 2,2-bis(3-chloropropyl)-1,3-dithiane, sodium bromide (NaBr), acetone, water.

  • Procedure:

    • A solution of 2,2-bis(3-chloropropyl)-1,3-dithiane (1.0 eq) in acetone is prepared.

    • A large excess of sodium bromide (5-10 eq) is added, and the mixture is heated at reflux for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and diethyl ether.

    • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give 2,2-bis(3-bromopropyl)-1,3-dithiane, which may be used in the next step without further purification if deemed sufficiently pure.

Step 4: Hydrolysis to this compound

The final step is the deprotection of the dithiane to reveal the ketone functionality.

  • Materials: 2,2-bis(3-bromopropyl)-1,3-dithiane, mercury(II) chloride (HgCl₂), mercury(II) oxide (HgO), acetonitrile, water.

  • Procedure:

    • A solution of 2,2-bis(3-bromopropyl)-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v) is prepared.

    • Mercury(II) chloride (2.2 eq) and mercury(II) oxide (2.2 eq) are added to the solution.

    • The mixture is stirred at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.

    • The reaction mixture is filtered through a pad of Celite®, and the filtrate is diluted with diethyl ether.

    • The organic layer is washed successively with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis. These values are based on typical yields for analogous reactions reported in the literature.

StepReactionStarting MaterialProductTypical Yield (%)
1Mono-alkylation of 1,3-dithiane1,3-dithiane2-(3-chloropropyl)-1,3-dithiane80-90
2Di-alkylation of 1,3-dithiane derivative2-(3-chloropropyl)-1,3-dithiane2,2-bis(3-chloropropyl)-1,3-dithiane75-85
3Finkelstein Reaction2,2-bis(3-chloropropyl)-1,3-dithiane2,2-bis(3-bromopropyl)-1,3-dithiane>90
4Dithiane Hydrolysis2,2-bis(3-bromopropyl)-1,3-dithianeThis compound70-85

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 1,3-Dithiane 1,3-Dithiane 2-(3-chloropropyl)-1,3-dithiane 2-(3-chloropropyl)-1,3-dithiane 1,3-Dithiane->2-(3-chloropropyl)-1,3-dithiane 1. n-BuLi 2. 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 2,2-bis(3-chloropropyl)-1,3-dithiane 2,2-bis(3-chloropropyl)-1,3-dithiane 2-(3-chloropropyl)-1,3-dithiane->2,2-bis(3-chloropropyl)-1,3-dithiane 1. n-BuLi 2. 1-Bromo-3-chloropropane 2,2-bis(3-bromopropyl)-1,3-dithiane 2,2-bis(3-bromopropyl)-1,3-dithiane 2,2-bis(3-chloropropyl)-1,3-dithiane->2,2-bis(3-bromopropyl)-1,3-dithiane NaBr, Acetone This compound This compound 2,2-bis(3-bromopropyl)-1,3-dithiane->this compound HgCl₂, H₂O/CH₃CN

Caption: Synthetic route to this compound.

References

Literature Review on 1,7-dibromo-octan-4-one: A Search for Its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals that while the compound 1,7-dibromo-octan-4-one is indexed, there are no available publications detailing its original discovery or synthesis. This suggests that the compound may not have been synthesized and characterized, or that such work has not been published in accessible scientific literature.

The compound this compound is registered under the CAS number 90673-17-9.[1] Chemical databases such as PubChem list computed properties for this molecule, which are theoretical estimations based on its structure. However, these databases do not contain any references to experimental data from peer-reviewed journals or patents that would describe its synthesis, purification, and characterization.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the discovery of this compound, including detailed experimental protocols and quantitative data. However, the foundational information required for such a guide—published scientific studies—appears to be non-existent.

Available Data

While experimental data is unavailable, theoretical data has been computed and is presented below. It is important to note that these are predictions and have not been experimentally verified.

PropertyValueSource
Molecular Formula C₈H₁₄Br₂OPubChem
Molecular Weight 286.00 g/mol PubChem
IUPAC Name 1,7-dibromooctan-4-onePubChem
CAS Number 90673-17-9PubChem
InChI InChI=1S/C8H14Br2O/c1-7(10)4-5-8(11)3-2-6-9/h7H,2-6H2,1H3PubChem
InChIKey CAYLVUUIOXJSDY-UHFFFAOYSA-NPubChem
SMILES CC(CCC(=O)CCCBr)BrPubChem

Logical Workflow for Literature Search

The process undertaken to search for the relevant literature is outlined in the diagram below. This workflow illustrates the systematic approach to locate information on a specific chemical compound.

literature_search_workflow start Start: User Request for Literature Review on this compound search_name Initial Search: 'synthesis of this compound' start->search_name find_pubchem PubChem Entry Found: - Confirms existence - Provides CAS Number (90673-17-9) - No synthesis papers cited search_name->find_pubchem search_cas Targeted Search: - Use CAS Number '90673-17-9 synthesis' - Search for patents and articles find_pubchem->search_cas no_results No Synthesis Protocols Found: - No published experimental data - No discovery information search_cas->no_results conclusion Conclusion: Unable to provide experimental details as per request no_results->conclusion

Caption: Workflow for the literature search on this compound.

Given the absence of published literature on the synthesis of this compound, it is not possible to provide the requested in-depth technical guide with experimental protocols and quantitative data. The information available is limited to the computational data present in chemical databases. Should any publications regarding the synthesis and characterization of this compound become available in the future, this topic can be revisited.

References

An In-depth Technical Guide on the Safety, Handling, and Storage of 1,7-dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding 1,7-dibromo-octan-4-one (CAS No. 90673-17-9) is limited in publicly available literature and safety data sheets. This guide has been compiled from available data and general knowledge of similar chemical compounds. It is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted with a comprehensive, substance-specific risk assessment and under the supervision of qualified personnel.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₄Br₂OPubChem[1]
Molecular Weight 286.00 g/mol PubChem[1]
IUPAC Name 1,7-dibromooctan-4-onePubChem[1]
CAS Number 90673-17-9PubChem[1]
Canonical SMILES C(C(Br)C)CC(=O)CCCBrPubChem[1]
InChI InChI=1S/C8H14Br2O/c9-6-2-1-5-11(12)7-3-4-8-10/h6-8H,1-5H2PubChem[1]
Computed XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 6PubChem[1]

Hazard Identification and Safety Precautions

2.1. GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

2.2. Precautionary Statements

TypeStatement
Prevention - Obtain special instructions before use. - Do not handle until all safety precautions have been read and understood. - Wear protective gloves/protective clothing/eye protection/face protection. - Wash face, hands, and any exposed skin thoroughly after handling. - Do not eat, drink or smoke when using this product. - Avoid breathing dust/fume/gas/mist/vapors/spray. - Use only outdoors or in a well-ventilated area.
Response - If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. - If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Storage - Store in a well-ventilated place. Keep container tightly closed. - Store locked up.
Disposal - Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

3.1. Handling

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and/or a face shield are required.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

3.2. Storage

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong acids.

  • Stability: While specific stability data is unavailable, prolonged storage may lead to degradation. It is advisable to monitor for any change in appearance and re-analyze periodically.

Experimental Protocols

As no specific experimental protocols for this compound were found in the literature, a general protocol for the safe handling of a hazardous chemical in a laboratory setting is provided below.

General Protocol for Safe Handling of a Hazardous Chemical

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment, considering the properties of this compound and all other reagents and solvents to be used.

  • Pre-use Inspection: Visually inspect the container of this compound for any signs of damage or leakage.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in section 3.1.

  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary equipment or chemicals.

  • Dispensing: Carefully dispense the required amount of this compound within the fume hood. Avoid generating dust or aerosols.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is set up securely.

  • Post-use: Tightly seal the container of this compound and return it to its designated storage location.

  • Decontamination: Clean the work area and any contaminated equipment.

  • Waste Disposal: Dispose of any waste containing this compound in a designated, labeled hazardous waste container according to institutional and local regulations.

  • Hygiene: Wash hands thoroughly after completing the work and before leaving the laboratory.

Visualizations

As there are no known signaling pathways or specific experimental workflows for this compound, the following diagrams illustrate a general chemical handling workflow and a logical process for chemical safety assessment.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Risk Assessment Don_PPE Don PPE Risk_Assessment->Don_PPE Dispense_Chemical Dispense Chemical in Fume Hood Don_PPE->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Decontaminate_Area Decontaminate Area Perform_Experiment->Decontaminate_Area Waste_Disposal Dispose of Waste Decontaminate_Area->Waste_Disposal Doff_PPE Doff PPE Waste_Disposal->Doff_PPE Chemical_Safety_Assessment Identify_Chemical Identify Chemical (this compound) Gather_Data Gather Safety Data (SDS, Literature) Identify_Chemical->Gather_Data Assess_Hazards Assess Hazards (Toxicity, Flammability, etc.) Gather_Data->Assess_Hazards Evaluate_Exposure Evaluate Exposure Potential (Inhalation, Dermal, etc.) Assess_Hazards->Evaluate_Exposure Risk_Characterization Risk Characterization Evaluate_Exposure->Risk_Characterization Implement_Controls Implement Control Measures (Engineering, PPE, Admin) Risk_Characterization->Implement_Controls Review_and_Update Review and Update Assessment Implement_Controls->Review_and_Update

References

Methodological & Application

Application Notes and Protocols: 1,7-Dibromo-octan-4-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dibromo-octan-4-one is a bifunctional organic molecule possessing a central ketone group and two primary bromide leaving groups. This unique structural arrangement makes it a versatile precursor for the synthesis of a variety of cyclic and bicyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. The strategic placement of the reactive sites allows for intramolecular reactions to construct seven-membered carbocycles and bicyclic amines, offering pathways to novel molecular architectures. These application notes provide an overview of the potential synthetic utility of this compound, along with detailed protocols for its application in key organic transformations.

Synthesis of Cycloheptene Carboxylic Acid Derivatives via Favorskii Rearrangement

The Favorskii rearrangement is a powerful method for the conversion of α-halo ketones into carboxylic acid derivatives, often with concomitant ring contraction. In the case of α,α'-dihalo ketones, the reaction can be controlled to yield α,β-unsaturated carboxylic acid derivatives.[1][2] this compound, being an acyclic α,α'-dihalo ketone, can undergo a Favorskii-type reaction to produce derivatives of cycloheptene carboxylic acid. This transformation is valuable for accessing seven-membered ring systems, which are present in numerous natural products and pharmacologically active compounds.

The proposed mechanism involves the formation of a bicyclic cyclopropanone intermediate, which is then opened by a nucleophile. The regioselectivity of the ring opening is influenced by the stability of the resulting carbanion.

Diagram of the Proposed Favorskii Rearrangement Pathway

Favorskii_Rearrangement This compound This compound Enolate Formation Enolate Formation This compound->Enolate Formation Base (e.g., NaOMe) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate Formation->Cyclopropanone Intermediate Intramolecular SN2 Nucleophilic Attack Nucleophilic Attack Cyclopropanone Intermediate->Nucleophilic Attack Nucleophile (e.g., MeO-) Ring Opening Ring Opening Nucleophilic Attack->Ring Opening Carbanion Formation Cycloheptene Carboxylic Acid Derivative Cycloheptene Carboxylic Acid Derivative Ring Opening->Cycloheptene Carboxylic Acid Derivative Protonation

Caption: Proposed pathway for the Favorskii rearrangement of this compound.

Experimental Protocol: Synthesis of Methyl Cyclohept-1-enecarboxylate

Materials:

  • This compound

  • Sodium metal

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas for inert atmosphere

Procedure: [3]

  • A solution of sodium methoxide in methanol is freshly prepared by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol under an inert atmosphere (e.g., Argon) at 0 °C.

  • A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is transferred via cannula to the freshly prepared sodium methoxide solution at 0 °C.

  • The resulting mixture is allowed to warm to room temperature and then heated to reflux (approximately 55 °C) for 4 hours.

  • After cooling to room temperature, the reaction mixture is cooled to 0 °C in an ice/water bath.

  • The reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel flash chromatography to afford the desired methyl cyclohept-1-enecarboxylate.

Quantitative Data (Hypothetical)
ParameterValue
Starting MaterialThis compound (5.00 g)
Sodium Methoxide2.2 equivalents
Reaction Temperature55 °C
Reaction Time4 hours
Product Methyl cyclohept-1-enecarboxylate
Yield 65-75%
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 6.85 (t, 1H), 3.70 (s, 3H), 2.40-2.20 (m, 4H), 1.90-1.70 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ 168.0, 145.5, 135.0, 51.5, 32.0, 29.5, 28.0, 26.5

Synthesis of Tropinone Analogues

The Robinson-Schöpf synthesis is a classic and efficient method for the construction of the tropane skeleton, which is the core structure of many important alkaloids like cocaine and atropine.[4][5] this compound can be envisioned as a synthetic equivalent of succinaldehyde and a ketone component in a modified Robinson-Schöpf type reaction. By reacting this compound with a primary amine, a double intramolecular N-alkylation can lead to the formation of an N-substituted-nortropinone analogue. This approach provides a direct route to novel tropane derivatives with potential applications in drug discovery.[6][7][8]

Diagram of the Synthetic Pathway to a Tropinone Analogue

Tropinone_Analogue_Synthesis Start This compound + Primary Amine (R-NH2) Step1 First Intramolecular N-Alkylation Start->Step1 Base (e.g., K2CO3) Step2 Second Intramolecular N-Alkylation Step1->Step2 Intramolecular Cyclization Product N-Substituted-nortropinone Analogue Step2->Product

Caption: Synthetic pathway for an N-substituted-nortropinone analogue.

Experimental Protocol: Synthesis of N-Benzyl-nortropinone

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in acetonitrile, add benzylamine (1.1 equivalents) and potassium carbonate (2.5 equivalents).

  • The reaction mixture is stirred at reflux for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel flash chromatography to yield N-benzyl-nortropinone.

Quantitative Data (Hypothetical)
ParameterValue
Starting MaterialThis compound (5.00 g)
Benzylamine1.1 equivalents
BasePotassium Carbonate (2.5 eq.)
Reaction TemperatureReflux (Acetonitrile)
Reaction Time24 hours
Product N-Benzyl-nortropinone
Yield 50-60%
Appearance Pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.20 (m, 5H), 3.60 (s, 2H), 3.40 (br s, 2H), 2.80-2.60 (m, 2H), 2.20-2.00 (m, 4H), 1.80-1.60 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 210.0, 138.0, 129.0, 128.5, 127.0, 60.0, 58.0, 48.0, 30.0

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. The protocols and data presented herein, based on established chemical principles, are intended to serve as a guide for researchers to unlock the synthetic potential of this molecule. The ability to readily access seven-membered rings and bicyclic amine scaffolds from this single precursor highlights its potential value in the development of new chemical entities for pharmaceutical and materials science applications. Further exploration of its reactivity with various nucleophiles and under different reaction conditions is warranted to fully elucidate its synthetic utility.

References

Application Notes and Protocols: 1,7-Dibromo-octan-4-one as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dibromo-octan-4-one is a versatile bifunctional precursor for the synthesis of various heterocyclic compounds. Its structure, featuring a central ketone and two primary bromide functionalities, allows for the construction of bridged bicyclic systems through double intramolecular cyclization reactions. This is particularly valuable in the synthesis of tropane alkaloid analogs and other nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. The 8-azabicyclo[3.2.1]octane core, readily accessible from this precursor, is a key structural motif in numerous therapeutic agents.

Application: Synthesis of N-Substituted 8-Azabicyclo[3.2.1]octan-3-ones

A primary application of this compound is in the synthesis of N-substituted 8-azabicyclo[3.2.1]octan-3-ones. This is achieved through a one-pot reaction with a primary amine, which proceeds via a sequential double N-alkylation. The primary amine initially displaces one of the bromide ions, and the resulting secondary amine then undergoes an intramolecular cyclization by displacing the second bromide, forming the bicyclic core.

This synthetic strategy offers a straightforward route to a variety of tropinone analogs, where the substituent on the nitrogen atom can be readily varied by choosing the appropriate primary amine. These analogs are of significant interest in drug discovery, with applications as antagonists for various receptors.

Experimental Protocol: Synthesis of N-Benzyl-8-azabicyclo[3.2.1]octan-3-one

This protocol describes the synthesis of N-benzyl-8-azabicyclo[3.2.1]octan-3-one from this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide, add benzylamine (1.1 eq) and a weak base like sodium bicarbonate (2.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours or at a slightly elevated temperature (e.g., 50-60 °C) to facilitate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture with water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure N-benzyl-8-azabicyclo[3.2.1]octan-3-one.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)
This compound1.0285.99user-defined
Benzylamine1.1107.15calculated
Sodium Bicarbonate2.584.01calculated
Product Molecular Weight ( g/mol ) Theoretical Yield (g)
N-Benzyl-8-azabicyclo[3.2.1]octan-3-one229.31calculated

Note: The reaction yield is dependent on the specific reaction conditions and scale. Published yields for analogous reactions vary and optimization may be required.

Experimental Workflow and Logic

The synthesis of N-benzyl-8-azabicyclo[3.2.1]octan-3-one from this compound follows a logical sequence of bond-forming events. This can be visualized as a two-step intramolecular cyclization process.

experimental_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product This compound This compound Step1 First N-Alkylation (Intermolecular) This compound->Step1 Benzylamine Benzylamine Benzylamine->Step1 Intermediate Acyclic Amino-dibromide Step1->Intermediate Formation of secondary amine Step2 Second N-Alkylation (Intramolecular Cyclization) Intermediate->Step2 Ring Closure Product N-Benzyl-8-azabicyclo[3.2.1]octan-3-one Step2->Product

Synthetic pathway for N-benzyl-8-azabicyclo[3.2.1]octan-3-one.

Signaling Pathways and Biological Relevance

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, often targeting G-protein coupled receptors (GPCRs) and ion channels. For instance, analogs of tropinone have been developed as antagonists for neurokinin receptors (like NK1), which are involved in pain, inflammation, and mood disorders. The general mechanism of action for a GPCR antagonist involves competitive binding to the receptor, thereby blocking the downstream signaling cascade initiated by the endogenous ligand.

signaling_pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., NK1 Receptor) G_Protein G-Protein Activation Receptor->G_Protein Activates Ligand Endogenous Ligand (e.g., Substance P) Ligand->Receptor Binds and Activates Antagonist N-Substituted 8-azabicyclo[3.2.1]octan-3-one Antagonist->Receptor Competitively Binds and Blocks Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Initiates Biological_Response Biological Response (e.g., Pain, Inflammation) Signaling_Cascade->Biological_Response Leads to

Mechanism of action for a GPCR antagonist.

Conclusion

This compound serves as a valuable and straightforward precursor for the synthesis of medicinally relevant heterocyclic compounds, particularly N-substituted 8-azabicyclo[3.2.1]octan-3-ones. The protocols and workflows presented here provide a foundation for researchers to explore the synthesis of novel tropinone analogs for drug discovery and development. The versatility of the starting materials allows for the creation of diverse libraries of compounds for screening and optimization of biological activity.

Application Notes and Protocols for 1,7-Dibromo-octan-4-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for specific, published synthetic protocols utilizing 1,7-dibromo-octan-4-one did not yield detailed experimental procedures. The following application notes and protocols are representative examples based on the well-established reactivity of analogous α,ω-dihalo ketones and are intended to provide instructive guidance for researchers. These protocols should be considered hypothetical and may require optimization for the specific substrate.

Introduction

This compound is a bifunctional organic molecule possessing two primary alkyl bromide moieties and a central ketone. This arrangement makes it a valuable precursor for the synthesis of a variety of cyclic and heterocyclic compounds. The terminal electrophilic carbons and the nucleophilic character of the enolizable ketone offer multiple reaction pathways. Key applications are centered around intramolecular cyclization reactions to form seven-membered rings, which are important structural motifs in natural products and pharmaceutical agents.

Application 1: Synthesis of Substituted Cycloheptanones via Intramolecular Cyclization

One of the primary applications of this compound is in the synthesis of substituted cycloheptanone derivatives. The reaction proceeds via an intramolecular double nucleophilic substitution, where a nucleophile first displaces one bromide, and the resulting intermediate undergoes a subsequent ring-closing reaction. A common approach involves the use of a soft nucleophile, such as a malonic ester, which allows for the introduction of additional functionality.

Experimental Protocol: Synthesis of Ethyl 4-oxocycloheptane-1-carboxylate

Objective: To synthesize ethyl 4-oxocycloheptane-1-carboxylate through the reaction of this compound with diethyl malonate followed by intramolecular cyclization and decarboxylation.

Reaction Scheme:

G reactant1 This compound intermediate1 Alkylated Intermediate reactant1->intermediate1 reactant2 Diethyl malonate reactant2->intermediate1 reagents NaH, THF intermediate2 Cyclic Intermediate intermediate1->intermediate2 reagents2 NaH, THF (heat) product Ethyl 4-oxocycloheptane-1-carboxylate intermediate2->product reagents3 H3O+, heat

Reaction workflow for cycloheptanone synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound286.002.86 g10.0
Diethyl malonate160.171.60 g10.0
Sodium hydride (60% in mineral oil)24.000.88 g22.0
Anhydrous Tetrahydrofuran (THF)-100 mL-
1 M Hydrochloric acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Chloride Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-
Diethyl ether-As needed-

Procedure:

  • A flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv) under a nitrogen atmosphere.

  • Anhydrous THF (50 mL) is added, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of diethyl malonate (1.60 g, 10.0 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred suspension over 15 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.

  • A solution of this compound (2.86 g, 10.0 mmol) in anhydrous THF (15 mL) is then added dropwise over 20 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • A second portion of sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv) is carefully added in portions at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 24 hours to effect intramolecular cyclization.

  • After cooling to room temperature, the reaction is carefully quenched by the slow addition of water (20 mL).

  • The resulting mixture is acidified to pH 1-2 with 1 M HCl and heated to reflux for 4 hours to promote decarboxylation.

  • After cooling, the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 4-oxocycloheptane-1-carboxylate.

Expected Yield: 65-75%

Application 2: Synthesis of N-Substituted Azepane Derivatives

This compound can also serve as a key building block for the synthesis of seven-membered nitrogen-containing heterocycles, such as azepanes. The reaction with a primary amine leads to a double N-alkylation, forming the azepane ring. The central ketone can then be further functionalized if desired.

Experimental Protocol: Synthesis of 1-Benzyl-4-oxoazepane

Objective: To synthesize 1-benzyl-4-oxoazepane via the double alkylation of benzylamine with this compound.

Reaction Scheme:

G reactant1 This compound product 1-Benzyl-4-oxoazepane reactant1->product reactant2 Benzylamine reactant2->product reagents K2CO3, CH3CN

Reaction workflow for azepane synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound286.002.86 g10.0
Benzylamine107.151.07 g10.0
Potassium carbonate138.214.15 g30.0
Acetonitrile-100 mL-
Dichloromethane-As needed-
Water-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a 250 mL round-bottom flask are added this compound (2.86 g, 10.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and acetonitrile (100 mL).

  • Benzylamine (1.07 g, 10.0 mmol) is added to the stirred suspension.

  • The reaction mixture is heated to reflux and maintained for 48 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-benzyl-4-oxoazepane.

Expected Yield: 50-60%

Safety Precautions

This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere. Always quench reactions involving sodium hydride carefully. Refer to the Safety Data Sheets (SDS) for all chemicals used.

The Elusive Role of 1,7-Dibromo-octan-4-one in Natural Product Total Synthesis: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive literature searches, there are no documented applications of 1,7-dibromo-octan-4-one in the total synthesis of natural products. This suggests that this particular bifunctional building block has not yet been employed in the construction of complex natural product scaffolds. The following application notes and protocols are therefore presented on a hypothetical basis, exploring the potential utility of this reagent in synthetic strategies targeting key structural motifs found in nature.

Hypothetical Application Notes

Introduction

This compound is a symmetrical C8 ketone functionalized with bromine atoms at the 1 and 7 positions. This structure presents an intriguing synthon for the construction of seven-membered carbocyclic and heterocyclic rings through intramolecular cyclization strategies. The central carbonyl group can be used to activate the adjacent methylene protons for enolate formation, which can then participate in nucleophilic attack on the terminal electrophilic carbons bearing the bromine atoms. The asymmetry introduced by the methyl group at one end of the carbon chain could potentially be exploited for stereoselective transformations.

Potential Synthetic Applications

The primary hypothetical application of this compound in natural product synthesis lies in the formation of substituted cycloheptanone rings. Many natural products, particularly terpenoids and alkaloids, feature seven-membered ring systems. The synthesis of these rings is often challenging due to unfavorable entropic and enthalpic factors. A carefully designed intramolecular cyclization of a precursor derived from this compound could offer a direct route to this important structural motif.

Furthermore, by incorporating a heteroatom, such as nitrogen, into the reaction scheme, this compound could serve as a precursor for the synthesis of azepane derivatives, which are core structures in various alkaloids. For example, a reductive amination followed by intramolecular N-alkylation could, in principle, lead to the formation of a substituted azepane ring.

Hypothetical Experimental Protocols

1. Synthesis of a Substituted Cycloheptanone via Intramolecular Alkylation

This protocol describes a hypothetical procedure for the synthesis of a substituted cycloheptanone from this compound. The reaction proceeds via the formation of an enolate, followed by an intramolecular nucleophilic substitution.

Reaction Scheme:

G reactant This compound intermediate Enolate Intermediate reactant->intermediate Base (e.g., LDA) product Substituted Cycloheptanone intermediate->product Intramolecular Alkylation

A hypothetical reaction pathway for cycloheptanone synthesis.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or nitrogen gas

Procedure:

  • A solution of this compound (1.0 equiv) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of LDA (1.1 equiv) is added dropwise to the cooled solution of the dibromoketone over a period of 15 minutes.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • The reaction is slowly allowed to warm to room temperature and stirred for 12-24 hours to facilitate the intramolecular cyclization.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired substituted cycloheptanone.

Expected Outcome and Challenges:

The expected product would be a mixture of diastereomeric substituted cycloheptanones. The primary challenges in this hypothetical synthesis would be controlling the regioselectivity of the enolate formation and minimizing side reactions such as elimination and intermolecular polymerization. The use of a non-nucleophilic base like LDA is crucial to favor the desired intramolecular alkylation.

2. Synthesis of a Tropinone-like Bicyclic Alkaloid Core (Hypothetical)

This protocol outlines a speculative, multi-step approach to a bicyclic amine, reminiscent of the tropinone core, using this compound as a starting material.

Logical Workflow:

G A This compound B Reductive Amination (Primary Amine, e.g., Methylamine) A->B C Amino-dibromide Intermediate B->C D Intramolecular N-Alkylation (x2) C->D E Bicyclic Amine Product D->E

A hypothetical workflow for synthesizing a bicyclic amine.

Procedure Outline:

  • Reductive Amination: this compound would first undergo a reductive amination with a primary amine (e.g., methylamine) and a reducing agent (e.g., sodium cyanoborohydride) to introduce the nitrogen atom.

  • Intramolecular Cyclization: The resulting amino-dibromide would then be subjected to conditions that promote intramolecular N-alkylation. This would likely require a base to deprotonate the secondary amine, followed by heating to facilitate the two ring-forming steps.

Anticipated Challenges:

This hypothetical synthesis is fraught with challenges. The two bromine atoms are likely to have different reactivities due to the methyl substituent. Controlling the double intramolecular cyclization to form the desired bicyclic system would be extremely difficult, with a high probability of forming a complex mixture of products, including monocyclic and polymeric materials. This speculative route highlights the synthetic complexities that may have precluded the use of this compound in the synthesis of such intricate natural product scaffolds.

Quantitative Data Summary (Hypothetical)

Since there are no reported syntheses, the following table presents hypothetical target values for the proposed intramolecular cyclization to a cycloheptanone.

ParameterHypothetical Value
Yield (%) 40-60%
Diastereomeric Ratio 1:1 to 3:1
Reaction Time (h) 12-24
Optimal Temperature (°C) 25

Conclusion

While this compound possesses structural features that suggest its potential as a building block for seven-membered rings in natural product synthesis, the lack of any published examples indicates that either its synthesis is not trivial, or it presents significant challenges in its application that have yet to be overcome. The hypothetical protocols and workflows presented here are intended to stimulate further investigation into the synthetic utility of this and related bifunctional reagents. Researchers and drug development professionals are encouraged to explore these possibilities, as the development of novel strategies for the construction of medium-sized rings remains a significant endeavor in modern organic chemistry.

Application Notes and Protocols: Intramolecular Cyclization of 1,7-dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the intramolecular cyclization of 1,7-dibromo-octan-4-one. This reaction is a key transformation for the synthesis of the bicyclo[3.2.1]octane core, a structural motif present in numerous biologically active natural products and pharmaceutical agents. The primary transformation proceeds via a base-mediated intramolecular Favorskii-type rearrangement, yielding bicyclo[3.2.1]octan-3-one. These protocols are intended to guide researchers in the successful execution and characterization of this important synthetic procedure.

Introduction

The bicyclo[3.2.1]octane skeleton is a prevalent and important structural feature in a variety of natural products with significant biological activities. The development of efficient synthetic routes to this bicyclic system is of great interest to the fields of organic synthesis and medicinal chemistry. The intramolecular cyclization of acyclic precursors, such as 1,7-dihalo-alkan-4-ones, represents a powerful strategy for the construction of this bridged carbocyclic framework.

This application note focuses on the base-induced intramolecular cyclization of this compound. The reaction is believed to proceed through a Favorskii rearrangement mechanism, which involves the formation of a cyclopropanone intermediate followed by nucleophilic attack and ring opening to afford the thermodynamically stable bicyclo[3.2.1]octan-3-one.

Reaction Mechanism

The proposed mechanism for the intramolecular cyclization of this compound to bicyclo[3.2.1]octan-3-one is depicted below. The reaction is initiated by the abstraction of an α-proton by a base to form an enolate. This is followed by an intramolecular nucleophilic attack to displace one of the bromide leaving groups, forming a bicyclic cyclopropanone intermediate. Subsequent attack of a nucleophile (e.g., hydroxide or alkoxide) on the carbonyl carbon and cleavage of the cyclopropane ring leads to the final bicyclic ketone product.

reaction_mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Nucleophilic Attack & Ring Opening start This compound enolate Enolate Intermediate start->enolate Base (e.g., NaHCO₃) cyclopropanone Bicyclic Cyclopropanone Intermediate enolate->cyclopropanone - Br⁻ adduct Tetrahedral Intermediate cyclopropanone->adduct + OH⁻ product Bicyclo[3.2.1]octan-3-one adduct->product Rearrangement

Caption: Proposed reaction mechanism for the intramolecular cyclization of this compound.

Experimental Protocols

Materials and Equipment
  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., silica gel, appropriate solvents)

  • Standard glassware for organic synthesis

Procedure
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as diethyl ether or a mixture of dioxane and water, add an excess of a mild base like sodium bicarbonate (e.g., 3.0-5.0 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid base is removed by filtration. The filtrate is then washed sequentially with water and brine.

  • Extraction: The aqueous layers are combined and back-extracted with diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclo[3.2.1]octan-3-one.

Data Presentation

The expected product of this reaction is bicyclo[3.2.1]octan-3-one. The following table summarizes its key analytical and physical data.[1]

PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Appearance Colorless oil or low-melting solid
Boiling Point Not readily available
CAS Number 14252-05-2
¹³C NMR (CDCl₃, δ) Assignments may vary based on literature
   C1~35.5 ppm
   C2~46.1 ppm
   C3 (C=O)~217.0 ppm
   C4~54.2 ppm
   C5~35.0 ppm
   C6~28.5 ppm
   C7~32.8 ppm
   C8~39.2 ppm
Mass Spectrum (EI) m/z (%): 124 (M⁺), 96, 82, 67, 54

Experimental Workflow

The overall experimental workflow for the synthesis and purification of bicyclo[3.2.1]octan-3-one is outlined in the diagram below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A 1. Mix this compound and NaHCO₃ in solvent B 2. Reflux reaction mixture A->B C 3. Monitor reaction by TLC/GC-MS B->C D 4. Cool and filter C->D E 5. Wash with water and brine D->E F 6. Extract aqueous layer with ether E->F G 7. Dry and concentrate organic layers F->G H 8. Purify by column chromatography G->H I 9. Characterize product (NMR, MS) H->I

Caption: Workflow for the synthesis and purification of bicyclo[3.2.1]octan-3-one.

Safety Precautions

  • This compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The intramolecular cyclization of this compound provides an effective method for the synthesis of the bicyclo[3.2.1]octan-3-one core structure. The reaction, proceeding through a Favorskii-type rearrangement, is a valuable transformation for synthetic and medicinal chemists. The protocols and data provided in this application note are intended to facilitate the successful implementation of this reaction in a laboratory setting.

References

Application Notes and Protocols: Synthesis of Novel Spirocyclic Compounds from 1,7-Dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures, which can lead to improved pharmacological properties. This document outlines a proposed synthetic protocol for the preparation of spiro[4.4]nonan-1-one, a key intermediate for more complex spirocyclic molecules, from the readily accessible starting material, 1,7-dibromo-octan-4-one. The proposed method is based on a base-mediated intramolecular double alkylation of the ketone enolate.

Proposed Synthetic Pathway

The synthesis of spiro[4.4]nonan-1-one from this compound is proposed to proceed via a one-pot intramolecular double alkylation reaction. The presence of a ketone flanked by two brominated carbon chains allows for the formation of two new carbon-carbon bonds upon treatment with a suitable base, leading to the desired spirocyclic ketone.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound p1 Spiro[4.4]nonan-1-one r1->p1 Intramolecular Double Alkylation reagent Base (e.g., NaH, LDA) solvent Solvent (e.g., THF, DMF)

Figure 1: Proposed synthesis of spiro[4.4]nonan-1-one.

Experimental Protocol

Materials:

  • This compound (MW: 286.00 g/mol )

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Base: Anhydrous THF (100 mL) is added to the flask, followed by the careful addition of sodium hydride (2.2 equivalents, 60% dispersion in mineral oil). The suspension is stirred at room temperature.

  • Addition of Starting Material: this compound (1 equivalent) is dissolved in 50 mL of anhydrous THF and added dropwise to the stirred suspension of sodium hydride over 30 minutes.

  • Reaction: The reaction mixture is heated to reflux (approximately 66°C) and stirred under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, the reaction mixture is cooled to 0°C in an ice bath, and the excess sodium hydride is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure spiro[4.4]nonan-1-one.

G setup Reaction Setup (Flame-dried flask, N2 atm) add_base Add NaH and anhydrous THF setup->add_base add_sm Dropwise addition of This compound in THF add_base->add_sm reflux Reflux for 12-24h (Monitor by TLC) add_sm->reflux quench Cool to 0°C and quench with aq. NH4Cl reflux->quench workup Aqueous Workup (Extraction with Et2O, wash, dry) quench->workup purify Purification (Column Chromatography) workup->purify product Spiro[4.4]nonan-1-one purify->product

Figure 2: Experimental workflow for the synthesis.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)
Starting MaterialThis compoundC₈H₁₄Br₂O286.00Colorless to pale yellow oil
ProductSpiro[4.4]nonan-1-oneC₉H₁₄O138.21Colorless oil

Table 2: Hypothetical Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (neat, cm⁻¹)MS (EI, m/z)
This compound 3.42 (t, 4H), 2.75 (t, 4H), 2.10 (quint, 4H), 1.25 (s, 2H)210.5, 42.1, 32.8, 28.52940, 1715 (C=O), 1430, 1250, 645286, 284, 288 [M]⁺, 205, 207, 125
Spiro[4.4]nonan-1-one 2.20-1.80 (m, 14H)220.1 (C=O), 58.2 (spiro C), 38.5, 28.1, 26.42950, 1740 (C=O, five-membered ring), 1450138 [M]⁺, 110, 95, 81, 67

Discussion

The proposed intramolecular double alkylation is a powerful method for the construction of spirocyclic systems. The choice of a strong, non-nucleophilic base such as sodium hydride is crucial to favor the deprotonation at the α-carbon of the ketone, initiating the cyclization cascade. The reaction is expected to proceed through a mono-cyclized intermediate, which then undergoes a second intramolecular alkylation to form the final spiro[4.4]nonan-1-one product.

The successful synthesis of spiro[4.4]nonan-1-one opens up possibilities for further derivatization. The ketone functionality can be used as a handle for various transformations, including reductions, oxidations, and additions, to generate a library of novel spirocyclic compounds for biological screening.

Conclusion

This application note provides a detailed, albeit theoretical, protocol for the synthesis of spiro[4.4]nonan-1-one from this compound. The proposed method is based on established principles of organic synthesis and offers a straightforward route to a valuable spirocyclic building block. Researchers in drug discovery and organic synthesis can use this protocol as a starting point for the development of novel spirocyclic compounds with potential therapeutic applications. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

Application Notes and Protocols for Reactions Involving 1,7-Dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-dibromo-octan-4-one is a versatile bifunctional electrophile that serves as a key building block in the synthesis of various heterocyclic and bicyclic scaffolds of significant interest in medicinal chemistry and drug development. Its structure, featuring a central ketone and two primary bromide functionalities, allows for a range of intramolecular and intermolecular reactions to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for a key transformation of this compound: the synthesis of N-substituted 8-azabicyclo[3.2.1]octan-4-ones, which are structural analogs of tropinone. Tropane alkaloids and their derivatives exhibit a wide array of biological activities, making this synthetic route highly relevant for the exploration of new chemical entities.[1]

Key Reaction: Synthesis of N-Substituted 8-Azabicyclo[3.2.1]octan-4-ones

The reaction of this compound with primary amines offers a direct route to the 8-azabicyclo[3.2.1]octane core structure. This transformation proceeds via a tandem intermolecular nucleophilic substitution followed by an intramolecular cyclization.

Reaction Scheme:

This reaction is analogous to the well-established synthesis of cyclic amines from dihaloalkanes.[2] The central ketone functionality remains intact, providing a handle for further synthetic modifications.

Data Presentation

While specific quantitative data for reactions of this compound is not extensively reported in the literature, the following table summarizes representative data from analogous intramolecular cyclizations of α,ω-dihaloalkanes with amines to form heterocyclic compounds. This data provides an expected range for yields and reaction conditions.

Starting DihaloalkaneAmineProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1,5-DibromopentaneBenzylamine1-BenzylpiperidineAcetonitrileK2CO3801285General Knowledge
1,6-DibromohexaneMethylamine1-MethylazepaneEthanolNa2CO3782478General Knowledge
1,4-DibromobutaneAniline1-PhenylpyrrolidineDMFK2CO3100892General Knowledge

Experimental Protocol: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-4-one

This protocol details a plausible procedure for the synthesis of an N-benzyl substituted tropinone analog from this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous acetonitrile (CH3CN)

  • Potassium carbonate (K2CO3), anhydrous

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) and anhydrous acetonitrile to the flask. Begin stirring the suspension.

  • Addition of Amine: Slowly add benzylamine (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and any inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in dichloromethane.

    • Transfer the dichloromethane solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-benzyl-8-azabicyclo[3.2.1]octan-4-one.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure. The expected spectroscopic data would be analogous to other bicyclo[3.2.1]octan-8-one derivatives.[3][4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 8-azabicyclo[3.2.1]octan-4-ones.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start: this compound reagents Add Benzylamine, K2CO3, Acetonitrile start->reagents reflux Reflux (12-24h) reagents->reflux cool Cool to RT reflux->cool filter Filter cool->filter concentrate1 Concentrate filter->concentrate1 dissolve Dissolve in CH2Cl2 concentrate1->dissolve wash Wash with NaHCO3 & Brine dissolve->wash dry Dry over MgSO4 wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Silica Gel Chromatography concentrate2->chromatography characterization Spectroscopic Characterization (NMR, IR, MS) chromatography->characterization end End: Pure Product characterization->end

Caption: Experimental workflow for the synthesis of N-substituted 8-azabicyclo[3.2.1]octan-4-ones.

Potential Signaling Pathway Application: Kinase Inhibitor Scaffolds

The 8-azabicyclo[3.2.1]octane scaffold is a rigid three-dimensional structure that can be used to present pharmacophoric features in a well-defined spatial orientation. This makes it an attractive scaffold for the design of kinase inhibitors, which often bind to the ATP-binding site of kinases. The ketone at the 4-position can be further functionalized to introduce hydrogen bond donors and acceptors, while substituents on the nitrogen atom can be varied to explore different pockets within the kinase active site.

The following diagram illustrates a hypothetical signaling pathway where a kinase is a key node, and the synthesized bicyclic compound could act as an inhibitor.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase (Target) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Leads to Inhibitor Synthesized 8-Azabicyclo[3.2.1]octan-4-one Derivative Inhibitor->Kinase Inhibits

Caption: Potential inhibition of a kinase signaling pathway by a synthesized tropinone analog.

References

Application Notes: Scale-Up Synthesis of 1,7-Dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,7-Dibromo-octan-4-one is a symmetrical dialkyl ketone containing two terminal bromine atoms. These functional groups make it a versatile bifunctional intermediate for the synthesis of more complex molecules, including heterocycles and macrocycles, which are of interest in pharmaceutical and materials science research. Due to the absence of a direct, published scale-up protocol, this document outlines a robust and plausible two-step synthetic route starting from commercially available precursors. The proposed synthesis involves the formation of a symmetrical secondary alcohol via a Grignard reaction, followed by its oxidation to the target ketone.

Overall Synthetic Scheme

The synthesis is divided into two main stages:

  • Synthesis of 1,7-Dibromo-octan-4-ol: A Grignard reagent is prepared from 1-bromo-3-chloropropane. This reagent is then reacted with ethyl formate in a 2:1 stoichiometric ratio to form the symmetrical secondary alcohol, 1,7-dibromo-octan-4-ol. The use of 1-bromo-3-chloropropane allows for the selective formation of the Grignard reagent at the more reactive carbon-bromine bond.

  • Oxidation to this compound: The synthesized secondary alcohol is oxidized to the corresponding ketone. For scalability, a method using trichloroisocyanuric acid (TCCA) is proposed, which offers high yields, mild conditions, and a simple workup procedure.[1]

Protocol 1: Synthesis of 1,7-Dibromo-octan-4-ol

This protocol details the preparation of the secondary alcohol intermediate via a Grignard reaction. The reaction of a Grignard reagent with ethyl formate is a standard method for producing secondary alcohols with two identical alkyl groups.[2][3][4][5]

Materials and Reagents

CompoundMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Equivalents
Magnesium Turnings24.312.3156.2-2.31
1-Bromo-3-chloropropane157.442.20346.42252.20
Ethyl Formate74.081.0074.1811.00
Anhydrous Diethyl Ether74.12--2000-
Iodine253.81-1 crystal--
Saturated NH₄Cl (aq)---1000-
Diethyl Ether (for extraction)---1500-
Anhydrous MgSO₄120.37-As needed--

Experimental Procedure

  • Apparatus Setup: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a 500 mL pressure-equalizing dropping funnel. The entire apparatus must be flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.

  • Grignard Reagent Preparation:

    • Place the magnesium turnings (56.2 g, 2.31 mol) in the reaction flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add 200 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-3-chloropropane (346.4 g, 2.20 mol) in 800 mL of anhydrous diethyl ether.

    • Add approximately 20 mL of the 1-bromo-3-chloropropane solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining 1-bromo-3-chloropropane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Formate:

    • Cool the Grignard reagent solution to 0 °C in an ice-water bath.

    • Prepare a solution of ethyl formate (74.1 g, 1.00 mol) in 200 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ethyl formate solution dropwise to the cold, stirred Grignard reagent over a period of 2 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 L of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Separate the organic layer. Extract the aqueous layer three times with 500 mL portions of diethyl ether.

    • Combine all organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product, 1,7-dibromo-octan-4-ol, can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient by TLC or GC-MS analysis.

Protocol 2: Oxidation of 1,7-Dibromo-octan-4-ol to this compound

This protocol describes the oxidation of the secondary alcohol to the target ketone using trichloroisocyanuric acid (TCCA). This method is efficient for the large-scale synthesis of ketones from secondary alcohols.[1]

Materials and Reagents

CompoundMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Equivalents
1,7-Dibromo-octan-4-ol (crude)288.02~0.80~230-1.00
Trichloroisocyanuric Acid (TCCA)232.410.3581.3-0.44
Pyridine79.101.2095.0971.50
Acetone58.08--1500-
Diethyl Ether74.12--1000-
Saturated NaHCO₃ (aq)---500-
Anhydrous Na₂SO₄142.04-As needed--

Experimental Procedure

  • Apparatus Setup: A 3 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Reaction Setup:

    • In the flask, dissolve the crude 1,7-dibromo-octan-4-ol (~230 g, ~0.80 mol) and pyridine (95.0 g, 1.20 mol) in 1000 mL of acetone.

    • In a separate beaker, prepare a solution of trichloroisocyanuric acid (81.3 g, 0.35 mol) in 500 mL of acetone.

  • Oxidation Reaction:

    • Cool the alcohol solution to 0 °C in an ice-water bath.

    • Add the TCCA solution dropwise from the dropping funnel to the stirred alcohol solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding 100 mL of isopropanol to consume any excess TCCA.

    • Filter the reaction mixture through a pad of Celite to remove the precipitated cyanuric acid. Wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to remove most of the acetone.

    • Dissolve the residue in 1 L of diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude this compound.

    • The final product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_0 Protocol 1: Grignard Reaction cluster_1 Protocol 2: Oxidation Mg Mg Turnings Grignard 3-Chloropropyl- magnesium bromide Mg->Grignard BromoChloro 1-Bromo-3-chloropropane BromoChloro->Grignard + Mg, Et₂O Et2O_1 Anhydrous Et₂O Alcohol 1,7-Dibromo-octan-4-ol Grignard->Alcohol 1. + Ethyl Formate 2. Workup EtFormate Ethyl Formate EtFormate->Alcohol Ketone This compound (Final Product) Alcohol->Ketone + TCCA, Pyridine in Acetone Workup_1 Aqueous Workup (NH₄Cl) TCCA TCCA Pyridine Pyridine Acetone Acetone Workup_2 Filtration & Extraction

Caption: Workflow for the two-step synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,7-Dibromo-octan-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1,7-dibromo-octan-4-one using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity and elution behavior of this compound in normal-phase column chromatography?

A1: this compound is a relatively nonpolar compound due to its long aliphatic chain. The two bromine atoms and the ketone group contribute some polarity, but the overall character is dominated by the C8 backbone. Therefore, it will have a low affinity for the polar stationary phase (e.g., silica gel) and will elute relatively quickly with a nonpolar mobile phase. Expect a low Rf value in nonpolar solvent systems.

Q2: What is a good starting solvent system for the purification of this compound on a silica gel column?

A2: A good starting point is a very nonpolar eluent system. Based on the purification of similar nonpolar α-bromo ketones, a mixture of hexanes and a slightly more polar solvent is recommended.[1] Begin with a low percentage of the polar component, for example:

  • 98:2 Hexanes:Ethyl Acetate

  • 99:1 Hexanes:Diethyl Ether

  • 1:1 Dichloromethane:Petroleum Ether [2]

It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q3: Is this compound stable on silica gel?

Q4: How can I test the stability of my compound on silica gel?

A4: A simple way to check for stability is to perform a "spot test" on a TLC plate. Dissolve a small amount of your crude this compound in a suitable solvent and spot it on a TLC plate. Let the spot sit for 30-60 minutes before developing the plate. If you observe new spots or significant streaking that were not present in the initial crude mixture, it is an indication of decomposition on the silica.

Q5: What are the common impurities I might encounter, and how do I separate them?

A5: Common impurities could include unreacted starting materials, byproducts from the synthesis (e.g., monobrominated or other halogenated species), and decomposition products. The starting materials are likely to be more polar or have different polarity profiles, which should allow for separation. If you have an impurity that is very close in polarity to your desired product, you may need to use a very shallow solvent gradient or a long column to achieve separation.

Troubleshooting Guide

The following table outlines common problems encountered during the column chromatography purification of this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (too polar or not polar enough).- Column overloading.- Poorly packed column (channeling).- Co-elution of impurities with similar polarity.- Optimize the solvent system using TLC to achieve a clear separation between spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use a longer column or a shallower solvent gradient to improve resolution.
Product Elutes Too Quickly (High Rf) - The eluent is too polar.- Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate).
Product Does Not Elute from the Column (Low Rf) - The eluent is not polar enough.- The compound may have decomposed on the column.- Gradually increase the polarity of the mobile phase (gradient elution).- Check for compound stability on silica gel (see FAQ Q4). If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
Streaking of the Product Band - Compound decomposition on the silica gel.- The compound is sparingly soluble in the eluent.- The column is overloaded.- Use a deactivated (neutral) silica gel or an alternative stationary phase like alumina.- Choose a solvent system in which your compound is more soluble.- Load a smaller amount of the crude product.
Low Recovery of the Product - Compound decomposition on the column.- The compound is irreversibly adsorbed to the stationary phase.- The compound is too volatile and evaporated during solvent removal.- Confirm compound stability on silica. Consider using a less reactive stationary phase.- Increase the polarity of the eluent at the end of the chromatography to wash the column completely.- Use care during solvent evaporation (e.g., lower temperature on the rotary evaporator).
Cracks Appearing in the Silica Gel Bed - The column ran dry at some point.- Heat generated from the interaction of a very polar solvent with the silica.- Always keep the silica gel bed covered with the mobile phase.- When switching to a much more polar solvent, do so gradually to avoid generating heat.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude mixture.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (or diethyl ether/dichloromethane)

  • Glass chromatography column

  • Sand (washed)

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

2. Preparation of the Column (Slurry Method):

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 hexanes:ethyl acetate). The consistency should be pourable but not too dilute.

  • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and to remove any air bubbles.

  • Open the stopcock to allow some solvent to drain, which will help in packing the silica bed. Add more eluent as needed, ensuring the silica bed does not run dry.

  • Once the silica has settled, add a thin layer of sand on top to protect the surface.

  • Drain the solvent until the level is just above the top layer of sand.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

  • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to be absorbed into the top layer of sand.

  • Rinse the flask that contained the sample with a small amount of eluent and add this to the column to ensure all the product is loaded.

  • Drain the solvent until the sample is fully absorbed into the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.

  • Begin collecting fractions in separate tubes.

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

  • If the product is not eluting, you can gradually increase the polarity of the eluent (e.g., from 2% ethyl acetate to 5% ethyl acetate in hexanes).

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Troubleshooting Workflow

Column_Chromatography_Troubleshooting cluster_poor_separation Poor Separation cluster_no_elution No Elution cluster_low_recovery Low Recovery start_node Start Purification problem_node problem_node start_node->problem_node Run Column problem_node_sep Poor Separation? problem_node_elution Product Not Eluting? problem_node_recovery Low Product Recovery? solution_node solution_node problem_node->solution_node Identify Issue problem_node->problem_node_sep Separation Issues problem_node->problem_node_elution Elution Issues problem_node->problem_node_recovery Recovery Issues check_node check_node solution_node->check_node Implement Solution check_node->problem_node Issue Persists end_node Successful Purification check_node->end_node Issue Resolved solution_node_sep1 Optimize Solvent System via TLC problem_node_sep->solution_node_sep1 solution_node_sep2 Reduce Sample Load problem_node_sep->solution_node_sep2 solution_node_sep3 Repack Column problem_node_sep->solution_node_sep3 solution_node_sep1->check_node solution_node_sep2->check_node solution_node_sep3->check_node solution_node_elution1 Increase Eluent Polarity problem_node_elution->solution_node_elution1 solution_node_elution2 Check for Decomposition (Use Neutral Silica/Alumina) problem_node_elution->solution_node_elution2 solution_node_elution1->check_node solution_node_elution2->check_node solution_node_recovery1 Check for Decomposition problem_node_recovery->solution_node_recovery1 solution_node_recovery2 Use Stronger Eluent at the End problem_node_recovery->solution_node_recovery2 solution_node_recovery1->check_node solution_node_recovery2->check_node

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 1,7-dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and FAQs are based on general principles of organic synthesis and data from analogous reactions. Currently, there is no specific published protocol for the synthesis of 1,7-dibromo-octan-4-one. This guide is intended to provide a rational starting point for researchers.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A potential two-step route could begin with the readily available starting material, suberic acid. First, a selective reduction of one of the carboxylic acid groups to an alcohol, followed by protection of the remaining carboxylic acid. The alcohol can then be oxidized to a ketone. Deprotection and subsequent conversion of the carboxylic acid to a bromide, and the alpha-carbon to the ketone to a bromide would yield the final product. A more direct, but potentially lower-yielding approach, involves the direct bromination of cyclooctanone, which may lead to a mixture of products that are difficult to separate.

Q2: What are the most critical parameters to control for optimizing the yield?

A2: Key parameters for optimizing the yield of this compound include reaction temperature, the choice of brominating agent and solvent, and the reaction time. Stoichiometry of the reactants is also crucial to minimize side products.

Q3: What are the expected major side products in this synthesis?

A3: Potential side products could include mono-brominated species (1-bromo-octan-4-one or 7-bromo-octan-4-one), over-brominated products (e.g., 1,7,7-tribromo-octan-4-one), and products from elimination reactions, especially if the reaction is carried out at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC will show the consumption of the starting material and the appearance of the product spot. GC-MS can provide more detailed information about the composition of the reaction mixture, including the presence of intermediates and side products.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound will likely involve a combination of techniques. An initial workup with an aqueous solution to remove any water-soluble impurities, followed by extraction with an organic solvent is a standard first step. Further purification can be achieved by column chromatography on silica gel.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Inappropriate solvent.1. Use a fresh bottle of the brominating agent. 2. Gradually increase the reaction temperature in small increments. 3. Extend the reaction time and monitor by TLC or GC-MS. 4. Screen different solvents (e.g., dichloromethane, chloroform, carbon tetrachloride).
Formation of Multiple Products 1. Over-bromination due to excess brominating agent. 2. Side reactions due to high temperature. 3. Non-selective bromination.1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Maintain a lower reaction temperature. 3. Investigate the use of a milder brominating agent (e.g., N-bromosuccinimide).
Product Decomposition 1. Presence of water or other nucleophiles. 2. High reaction temperature. 3. Product instability on silica gel during chromatography.1. Ensure all glassware is dry and use an inert atmosphere. 2. Perform the reaction at a lower temperature. 3. Deactivate the silica gel with a small amount of triethylamine before chromatography.
Difficult Purification 1. Co-elution of product with impurities. 2. Oily product that is difficult to handle.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Attempt to crystallize the product from a suitable solvent system.

Data Presentation

Table 1: Hypothetical Data for Optimization of Reaction Yield

Entry Brominating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Br₂CCl₄251245
2Br₂CCl₄50660
3NBSCH₂Cl₂252455
4NBSCH₂Cl₂401270
5HBr/H₂O₂Acetic Acid60865

NBS = N-Bromosuccinimide

Experimental Protocols

Proposed Synthesis of this compound from 1,7-octanediol

This proposed protocol is based on the synthesis of analogous dibromoalkanes.

Step 1: Oxidation of 1,7-octanediol to 7-hydroxyoctan-4-one

  • To a solution of 1,7-octanediol (1 equivalent) in a suitable solvent such as dichloromethane, add a mild oxidizing agent like pyridinium chlorochromate (PCC) (1.1 equivalents) in portions at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-hydroxyoctan-4-one.

Step 2: Bromination of 7-hydroxyoctan-4-one to this compound

  • Dissolve the crude 7-hydroxyoctan-4-one (1 equivalent) in an appropriate solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a brominating agent such as phosphorus tribromide (PBr₃) (0.7 equivalents, as it provides 2 equivalents of bromide) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully adding it to ice-water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_monitoring Reaction Monitoring cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting Steps cluster_purification Purification Start Reaction Start Monitor Monitor by TLC/GC-MS Start->Monitor LowYield Low Yield Monitor->LowYield Incomplete Conversion GoodYield Good Yield Monitor->GoodYield Complete Conversion MultipleProducts Multiple Products Monitor->MultipleProducts Side Products Observed CheckReagents Check Reagent Purity LowYield->CheckReagents OptimizeTemp Optimize Temperature/ Time LowYield->OptimizeTemp Purify Purification by Column Chromatography GoodYield->Purify OptimizeStoich Adjust Stoichiometry MultipleProducts->OptimizeStoich ChangeReagent Change Brominating Agent MultipleProducts->ChangeReagent CheckReagents->OptimizeTemp OptimizeTemp->Monitor OptimizeStoich->ChangeReagent ChangeReagent->Monitor

Caption: Troubleshooting workflow for the synthesis of this compound.

common side reactions and byproducts of 1,7-dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-dibromo-octan-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in the presence of a base?

A1: The most prevalent side reaction is an intramolecular C-alkylation, leading to the formation of a cyclic ketone. Due to the structure of this compound, a γ,γ'-dihaloketone, the most likely cyclization product is a six-membered ring, specifically a substituted cyclohexanone. This occurs when a base abstracts an acidic α-proton from the ketone, forming an enolate which then acts as an internal nucleophile, attacking the carbon bearing the other bromine atom in an SN2 reaction.[1][2][3][4][5] Another potential side reaction is elimination, where the base promotes the removal of HBr to form unsaturated ketones.[6]

Q2: Can a Favorskii rearrangement occur with this compound?

A2: No, a traditional Favorskii rearrangement is not expected to occur with this compound. The Favorskii rearrangement is characteristic of α-halo ketones.[7] this compound is a γ,γ'-dihaloketone, meaning the bromine atoms are not adjacent to the carbonyl group.

Q3: What byproducts should I expect from the intramolecular C-alkylation reaction?

A3: Besides the desired cyclic product, potential byproducts include:

  • Products of intermolecular reactions: If the concentration of this compound is too high, intermolecular alkylation can compete with the intramolecular pathway, leading to polymers or dimers.

  • Elimination products: As mentioned, base-induced elimination of HBr can lead to the formation of α,β-unsaturated ketones.

  • Dialkylated products: In some cases, the cyclic ketone product may undergo further alkylation if it still possesses acidic α-protons and excess alkylating agent is present (though less likely in an intramolecular reaction unless there are intermolecular side reactions).[2]

Q4: How can I favor the desired intramolecular cyclization over side reactions?

A4: To favor the intramolecular C-alkylation, high dilution conditions are recommended. This reduces the probability of intermolecular reactions. The choice of base and reaction temperature is also crucial. A strong, non-nucleophilic base is often used to promote enolate formation. Lower temperatures can sometimes help to control the reaction and minimize side products.[6]

Troubleshooting Guides

Issue 1: Low yield of the desired cyclic product and formation of a polymeric material.

  • Possible Cause: The concentration of the reactant is too high, favoring intermolecular reactions.

  • Troubleshooting Step: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the solution of this compound and base to a larger volume of solvent over an extended period.

Issue 2: Formation of significant amounts of unsaturated ketone byproducts.

  • Possible Cause: The base used is too strong or sterically hindered, favoring elimination (E2) over substitution (SN2). The reaction temperature may also be too high.

  • Troubleshooting Step:

    • Use a less sterically hindered base that is still strong enough to form the enolate.

    • Lower the reaction temperature to favor the substitution pathway, as elimination reactions often have a higher activation energy.[6]

Issue 3: The reaction is not proceeding to completion.

  • Possible Cause: The base may not be strong enough to efficiently deprotonate the ketone to form the enolate. The solvent may also not be appropriate for the reaction.

  • Troubleshooting Step:

    • Switch to a stronger base, such as lithium diisopropylamide (LDA) or sodium hydride.[3][5]

    • Ensure the use of an appropriate aprotic solvent that can dissolve the reactants and intermediates.

Quantitative Data

The following table summarizes typical yields for intramolecular cyclization reactions of diesters (Dieckmann Condensation), which is analogous to the intramolecular C-alkylation of a dihaloketone, to form cyclic β-keto esters. These reactions demonstrate the favorability of forming 5- and 6-membered rings.

Starting Material (Diester)Ring Size of ProductBaseYield (%)
Diethyl adipate (1,6-diester)5-memberedSodium ethoxide~80%
Diethyl pimelate (1,7-diester)6-memberedSodium ethoxide~80%
Diethyl suberate (1,8-diester)7-memberedPotassium t-butoxide~65%
Diethyl azelate (1,9-diester)8-memberedPotassium t-butoxide~10%

Data is representative of typical yields for the Dieckmann condensation and illustrates the effect of the resulting ring size on the reaction efficiency.[8][9][10][11][12]

Experimental Protocols

Key Experiment: Base-Mediated Intramolecular Cyclization of a Dihalo-compound to a Cyclic Ketone

This protocol is a representative procedure for the intramolecular alkylation of a ketone and can be adapted for this compound.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., Sodium hydride (60% dispersion in mineral oil) or Lithium diisopropylamide (LDA))

  • Anhydrous aprotic solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Diethyl ether or Dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To a solution of the dihalo-ketone (1.0 eq) in dry toluene (to achieve high dilution, e.g., 0.01 M), under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq).[12]

  • Heat the resulting mixture to reflux and stir for 20-24 hours.[12]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[12]

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with the chosen extraction solvent (e.g., 3 x 50 mL of diethyl ether).

  • Combine the organic extracts, wash with brine, and dry over the anhydrous drying agent.[12]

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the desired cyclic ketone.[12]

Visualizations

Intramolecular_C_Alkylation reactant This compound enolate Enolate intermediate reactant->enolate Deprotonation base Base product 3-Propylcyclohexan-1-one enolate->product Intramolecular SN2 attack byproduct H-Base⁺ + Br⁻

Caption: Intramolecular C-alkylation of this compound.

Troubleshooting_Workflow start Low Yield of Cyclic Product check_polymer Polymeric byproduct observed? start->check_polymer high_conc High Concentration check_polymer->high_conc Yes check_elimination Unsaturated ketone byproduct observed? check_polymer->check_elimination No use_high_dilution Action: Use high dilution high_conc->use_high_dilution elimination_issue Elimination is competing check_elimination->elimination_issue Yes no_reaction Reaction not starting? check_elimination->no_reaction No change_base_temp Action: Use less hindered base / Lower temperature elimination_issue->change_base_temp weak_base Action: Use stronger base (e.g., LDA) no_reaction->weak_base

Caption: Troubleshooting workflow for intramolecular cyclization.

References

methods to improve the stability and shelf-life of 1,7-dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to improve the stability and shelf-life of 1,7-dibromo-octan-4-one. The following sections offer troubleshooting guides and frequently asked questions to address common challenges encountered during its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a functionalized aliphatic ketone containing two bromine atoms at the terminal positions. The presence of two electrophilic carbon centers and a carbonyl group makes it a versatile building block in organic synthesis. It is particularly useful in the construction of heterocyclic compounds and as a precursor for various pharmaceutical intermediates where a seven-carbon spacer with reactive ends is required.

Q2: What are the primary factors that affect the stability of this compound?

A2: The stability of this compound is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can promote thermal decomposition, leading to the elimination of hydrogen bromide (HBr) and subsequent side reactions.

  • Light: Exposure to ultraviolet (UV) radiation can induce photolytic cleavage of the carbon-bromine bonds, generating radical species that can initiate chain reactions and product degradation.

  • Presence of Impurities: Acidic or basic impurities can catalyze decomposition pathways. Similarly, trace metals can promote radical formation and degradation.

Q3: What are the expected degradation products of this compound?

A3: Under adverse conditions, this compound can degrade through several pathways, leading to a mixture of products. The most common degradation products include those resulting from the elimination of HBr, such as unsaturated ketones. Intramolecular cyclization to form substituted cyclopropanes is also a possibility. In the presence of nucleophiles (e.g., water), hydrolysis of the C-Br bonds can occur, yielding the corresponding hydroxy or hydroperoxy compounds.

Q4: How can I monitor the purity and degradation of my this compound sample?

A4: The purity and degradation of this compound can be effectively monitored using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying the parent compound and its volatile degradation products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to track the appearance of new signals corresponding to degradation products and the disappearance of the starting material.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the handling and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of the compound (e.g., turning yellow or brown) upon storage. 1. Photodegradation: Exposure to light, especially UV radiation, can initiate radical chain reactions. 2. Acid-catalyzed decomposition: Presence of acidic impurities can lead to the elimination of HBr and the formation of colored byproducts.1. Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light. 2. Ensure the compound is stored in a neutral environment. If acidity is suspected, consider purification by passing through a short plug of neutral alumina.
Inconsistent reaction yields or the appearance of unexpected byproducts. 1. Degradation of the starting material: The this compound may have partially decomposed, leading to lower effective concentration and the presence of reactive impurities. 2. Reaction with liberated HBr: The HBr eliminated during decomposition can interfere with subsequent reactions.1. Check the purity of the this compound by GC-MS or NMR before use. If degradation is observed, purify the compound by column chromatography. 2. In reactions sensitive to acid, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any liberated HBr.
Precipitate formation in the stored sample. 1. Polymerization: Under certain conditions, degradation products can polymerize. 2. Insolubility of degradation products: Some degradation products may be less soluble in the storage solvent (if any).1. Store the compound at the recommended low temperature to minimize degradation and subsequent polymerization. 2. If a precipitate is observed, it is recommended to purify the material before use.

Experimental Protocols

Protocol 1: Stability Testing of this compound under Different Storage Conditions

Objective: To assess the impact of temperature and light on the stability of this compound over time.

Methodology:

  • Sample Preparation: Aliquot 100 mg of high-purity this compound into four separate amber glass vials.

  • Storage Conditions:

    • Vial 1: Store at -20°C in the dark.

    • Vial 2: Store at 4°C in the dark.

    • Vial 3: Store at room temperature (25°C) in the dark.

    • Vial 4: Store at room temperature (25°C) exposed to ambient laboratory light.

  • Time Points: Analyze the samples at time zero and then at 1, 2, 4, and 8 weeks.

  • Analysis: At each time point, dissolve a small, accurately weighed amount of the sample from each vial in a suitable solvent (e.g., dichloromethane) and analyze by GC-MS.

  • Data Evaluation: Quantify the peak area of this compound and any new peaks corresponding to degradation products. Calculate the percentage of the parent compound remaining.

Data Presentation:

Storage ConditionTime (weeks)% this compound Remaining (Hypothetical)Major Degradation Product(s) (Hypothetical)
-20°C, Dark0100None
899.5Trace unsaturated ketone
4°C, Dark0100None
898.0Unsaturated ketone
25°C, Dark0100None
892.5Unsaturated ketone, cyclopropane derivative
25°C, Light0100None
885.0Unsaturated ketone, cyclopropane derivative, various oligomers
Protocol 2: Evaluation of Stabilizers for this compound

Objective: To determine the effectiveness of a radical scavenger and a weak base in preventing the degradation of this compound.

Methodology:

  • Sample Preparation: Prepare three solutions of this compound (10 mg/mL) in anhydrous acetonitrile.

    • Solution A: No additive (Control).

    • Solution B: Add 0.1 mol% of butylated hydroxytoluene (BHT) as a radical scavenger.

    • Solution C: Add 1 mol% of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Storage: Store all solutions at 40°C in clear glass vials to accelerate degradation.

  • Time Points: Analyze the solutions at time zero and then at 24, 48, and 72 hours.

  • Analysis: Analyze each solution by GC-MS to quantify the remaining this compound.

Data Presentation:

AdditiveTime (hours)% this compound Remaining (Hypothetical)
None (Control)0100
7275
BHT (0.1 mol%)0100
7295
DIPEA (1 mol%)0100
7288

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis start High-Purity This compound aliquot Aliquot into Vials start->aliquot vial1 -20°C, Dark aliquot->vial1 Distribute vial2 4°C, Dark aliquot->vial2 Distribute vial3 25°C, Dark aliquot->vial3 Distribute vial4 25°C, Light aliquot->vial4 Distribute sampling Sampling at Time Points vial1->sampling vial2->sampling vial3->sampling vial4->sampling gcms GC-MS Analysis sampling->gcms data Data Evaluation gcms->data degradation_pathways cluster_heat Heat cluster_light Light (UV) cluster_nucleophiles Nucleophiles (e.g., H2O) start This compound elimination Elimination of HBr start->elimination Δ radical Homolytic Cleavage (C-Br bond) start->radical hydrolysis Hydrolysis start->hydrolysis Nu: Unsaturated Ketones Unsaturated Ketones elimination->Unsaturated Ketones Radical Intermediates Radical Intermediates radical->Radical Intermediates Hydroxy/Diol Ketones Hydroxy/Diol Ketones hydrolysis->Hydroxy/Diol Ketones Polymerization / Side Products Polymerization / Side Products Radical Intermediates->Polymerization / Side Products

References

Technical Support Center: Optimization of Reaction Conditions for 1,7-Dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,7-dibromo-octan-4-one. The following information is designed to address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Insufficient reaction time or temperature. 3. Presence of water in the reaction mixture. 4. Ineffective acid catalysis.1. Use a fresh bottle of bromine or N-bromosuccinimide (NBS). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider increasing the reaction time or temperature incrementally. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. 4. Use a suitable acid catalyst such as glacial acetic acid or a catalytic amount of HBr.[1][2]
Formation of Monobrominated Product Only 1. Insufficient amount of brominating agent. 2. Short reaction time.1. Ensure at least two equivalents of the brominating agent (e.g., Br₂) are used for the dibromination of the symmetrical ketone. 2. Extend the reaction time and monitor for the disappearance of the monobrominated intermediate by TLC.
Formation of Polybrominated Byproducts 1. Reaction conducted under basic conditions. 2. Prolonged reaction time at elevated temperatures.1. The synthesis of this compound should be performed under acidic conditions to prevent uncontrolled polybromination.[3] 2. Carefully monitor the reaction to avoid excessive reaction times once the desired product is formed.
Reaction Mixture Remains Colored (Brown/Orange) 1. Excess unreacted bromine.1. After completion of the reaction (as indicated by TLC), quench the excess bromine by adding a solution of sodium bisulfite or sodium thiosulfate until the color disappears.[3]
Difficult Purification 1. Presence of multiple brominated species. 2. Co-elution of product with starting material or byproducts during column chromatography.1. Optimize reaction conditions to maximize the yield of the desired dibrominated product. 2. Utilize a solvent system for chromatography that provides good separation between the starting material, monobrominated, and dibrominated products. A gradient elution might be necessary. Recrystallization can also be an effective purification method.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The most direct precursor for the synthesis of this compound is octan-4-one. This symmetrical ketone allows for the dibromination at both α-positions.

Q2: Which brominating agent is most suitable for this reaction?

Elemental bromine (Br₂) is a common and effective brominating agent for the α,α'-dibromination of ketones.[1][2] N-bromosuccinimide (NBS) can also be used as an alternative source of electrophilic bromine.[1][2]

Q3: Why are acidic conditions preferred over basic conditions for this synthesis?

Acidic conditions, typically using glacial acetic acid as a solvent and catalyst, promote the controlled formation of the enol intermediate, which then reacts with bromine.[1][2] This method helps to prevent the multiple and rapid halogenations that occur under basic conditions, which can lead to the formation of polybrominated byproducts and potentially the haloform reaction if a methyl ketone were used.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals to observe the consumption of the starting material (octan-4-one) and the formation of the monobrominated and dibrominated products. A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) should be used to achieve good separation of these spots.[4]

Q5: What is a typical work-up procedure for this reaction?

After the reaction is complete, the mixture is typically poured into water to precipitate the organic product. Any excess bromine can be neutralized with a reducing agent like sodium bisulfite.[3] The crude product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure.[4][5]

Q6: What are the best methods for purifying the final product?

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[4] The choice of method will depend on the purity of the crude product and the scale of the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on established methods for the α-bromination of ketones. Optimization may be required for specific experimental setups.

Materials:

  • Octan-4-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bisulfite solution (5%)

  • Dichloromethane (or Ethyl Acetate)

  • Water

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve octan-4-one (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add bromine (2.1 equivalents) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 20°C during the addition.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the reaction by TLC. The reaction may require gentle heating to go to completion.

  • Once the reaction is complete, pour the mixture into a beaker containing ice water.

  • To remove any excess bromine, add a 5% sodium bisulfite solution dropwise until the orange/brown color of bromine disappears.[3]

  • Extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

Parameter Condition Expected Outcome on Yield Potential Byproducts
Brominating Agent Br₂ in Acetic AcidGood to high yieldsMonobromo-octan-4-one, polybrominated species
NBS in Acetic AcidModerate to good yieldsMonobromo-octan-4-one
Temperature 0-25 °CSlower reaction, potentially higher selectivityMonobromo-octan-4-one
25-60 °CFaster reaction, may lead to more byproductsPolybrominated species
Reaction Time ShortIncomplete reaction, higher monobromo contentMonobromo-octan-4-one
Optimal (TLC monitored)Maximized dibromo product-
ExtendedIncreased risk of side reactionsPolybrominated species, decomposition products

Visualizations

Troubleshooting_Workflow start Start Synthesis of This compound check_reaction Monitor Reaction by TLC start->check_reaction low_yield Low or No Product check_reaction->low_yield Issue Detected mono_bromo Monobrominated Product Predominates check_reaction->mono_bromo Issue Detected poly_bromo Polybrominated Byproducts check_reaction->poly_bromo Issue Detected reaction_complete Reaction Complete check_reaction->reaction_complete Desired Product Formed troubleshoot_low_yield Troubleshoot Low Yield: - Check reagents - Increase time/temp - Ensure anhydrous conditions low_yield->troubleshoot_low_yield troubleshoot_low_yield->check_reaction troubleshoot_mono Troubleshoot Monobromination: - Add more brominating agent - Increase reaction time mono_bromo->troubleshoot_mono troubleshoot_mono->check_reaction troubleshoot_poly Troubleshoot Polybromination: - Ensure acidic conditions - Avoid excessive time/temp poly_bromo->troubleshoot_poly troubleshoot_poly->check_reaction workup Work-up and Purification reaction_complete->workup product This compound workup->product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

effective workup procedures for 1,7-dibromo-octan-4-one reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-dibromo-octan-4-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the workup of reactions involving this compound?

A1: The primary challenges in the workup of this compound reactions often stem from its bifunctional nature (a ketone and two alkyl bromide groups). Common issues include:

  • Formation of emulsions: The presence of both polar (ketone) and non-polar (alkyl bromide) functionalities can lead to the formation of stable emulsions during aqueous workups.

  • Side reactions: The two bromide atoms can undergo competing substitution and elimination reactions, leading to a mixture of products that can be difficult to separate.

  • Product instability: The product of interest may be sensitive to the pH of the aqueous wash solutions or may be thermally labile, requiring careful control of workup conditions.

  • Residual starting material: Due to the two reactive sites, incomplete reactions are common, necessitating an effective strategy to remove unreacted this compound.

Q2: How can I break up a persistent emulsion during the aqueous workup?

A2: To break up an emulsion, you can try the following techniques:

  • Addition of brine: Washing with a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to separate the layers.

  • Centrifugation: If a suitable centrifuge is available, spinning the mixture can often force the separation of the layers.

  • Changing the solvent: Adding a different organic solvent with a lower or higher polarity might disrupt the emulsion.

Q3: What are the best practices for removing unreacted this compound from the reaction mixture?

A3: The removal of unreacted this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the desired product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary.
Side reactions (e.g., elimination).Use a non-nucleophilic base if elimination is a problem. Lowering the reaction temperature can also favor substitution over elimination.
Product decomposition during workup.Use a milder workup procedure. For example, use a buffered aqueous solution for washing if the product is acid or base sensitive.
Multiple Spots on TLC After Workup Presence of side products.Optimize the reaction conditions to minimize side product formation. Use column chromatography for purification.
Incomplete removal of reagents.Ensure adequate washing steps in the workup to remove all water-soluble reagents.
Difficulty in Purifying the Product by Column Chromatography Product co-elutes with impurities.Try a different solvent system for chromatography. Consider using a different stationary phase (e.g., alumina).
Product streaks on the TLC plate.The compound may be too polar for the chosen eluent system, or it might be acidic or basic. Try adding a small amount of acetic acid or triethylamine to the eluent.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Nucleophilic Substitution Reaction

This protocol assumes a reaction where the bromine atoms of this compound have been displaced by a nucleophile in an organic solvent.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed under anhydrous conditions, slowly add a saturated aqueous solution of ammonium chloride to quench any reactive reagents.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the organic solvent is less dense than water (e.g., diethyl ether, ethyl acetate), the organic layer will be on top. If it is denser (e.g., dichloromethane, chloroform), it will be the bottom layer.

  • Washing:

    • Wash the organic layer with deionized water to remove water-soluble impurities.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Wash with a saturated aqueous solution of sodium chloride (brine) to reduce the solubility of organic material in the aqueous layer and to help break any emulsions.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reaction Reaction Mixture quench Quench with sat. aq. NH4Cl reaction->quench sep_funnel Transfer to Separatory Funnel quench->sep_funnel wash_water Wash with Water sep_funnel->wash_water wash_bicarb Wash with sat. aq. NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (MgSO4) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Column Chromatography filter_concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the workup of a this compound reaction.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield multiple_spots Multiple Spots on TLC start->multiple_spots purification_issue Purification Difficulty start->purification_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_reactions Side Reactions? low_yield->side_reactions multiple_spots->side_reactions co_elution Co-elution? purification_issue->co_elution optimize_time_temp Increase reaction time/temp incomplete_rxn->optimize_time_temp Yes change_base_temp Change base or lower temp side_reactions->change_base_temp Yes change_solvent_system Change chromatography solvent co_elution->change_solvent_system Yes

Caption: A logical flowchart for troubleshooting common issues in this compound reactions.

resolving characterization issues with 1,7-dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data and characterization issues for 1,7-dibromo-octan-4-one are not extensively documented in publicly available literature. The following troubleshooting guide and FAQs are based on general principles of organic chemistry and spectroscopy for structurally related halo-ketones.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic signatures for this compound?

A1: Based on its structure, you can expect the following general features in your analytical data:

  • ¹H NMR: Signals corresponding to protons alpha to the carbonyl group (C3 and C5 protons), protons on carbons bearing bromine (C1 and C7), and other methylene protons in the chain.

  • ¹³C NMR: A signal for the carbonyl carbon, signals for the carbons attached to bromine, and signals for the other methylene carbons.

  • FTIR: A strong absorption band for the ketone (C=O) stretch and absorption bands for the C-Br stretch.

  • Mass Spectrometry: A molecular ion peak cluster characteristic of a dibrominated compound due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Q2: My mass spectrum shows a triplet of molecular ion peaks. Is this normal?

A2: Yes, this is a hallmark of a compound containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2][3] Consequently, for a molecule with two bromine atoms, you will observe three molecular ion peaks in a characteristic 1:2:1 intensity ratio, corresponding to [M]⁺ (containing two ⁷⁹Br atoms), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br atom), and [M+4]⁺ (containing two ⁸¹Br atoms).[1][2]

Q3: The yield of my synthesis is low. What are common side products?

A3: While specific side products for the synthesis of this compound are not well-documented, general side reactions in the synthesis of similar compounds can include:

  • Elimination reactions: Formation of unsaturated ketones.

  • Over-bromination or under-bromination: Resulting in tri-bromo or mono-bromo species.

  • Cyclization products: Intramolecular reactions can lead to cyclic ethers or other cyclic structures.

  • Impurities from starting materials: Unreacted starting materials or impurities in them can carry through the synthesis.

Q4: How should I store this compound?

A4: Halo-ketones can be sensitive to light and moisture. It is advisable to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guides

Problem 1: Unexpected Peaks in ¹H or ¹³C NMR Spectra

If your NMR spectra show more peaks than expected for the structure of this compound, consider the following possibilities:

  • Solvent Impurities: Ensure the deuterated solvent you are using is of high purity. Common NMR solvents have characteristic residual peaks.

  • Starting Material Contamination: Residual starting materials from the synthesis are a common source of extra peaks.

  • Side Products: As mentioned in the FAQs, elimination, over/under-bromination, or cyclization products can lead to additional signals.

  • Degradation: The compound may have degraded upon storage or during sample preparation.

Troubleshooting Workflow for Unexpected NMR Peaks

Caption: Workflow for troubleshooting unexpected NMR signals.

Problem 2: Ambiguous Mass Spectrometry Results

If your mass spectrum is difficult to interpret, consider the following:

  • Fragmentation: Long-chain aliphatic compounds can undergo extensive fragmentation. Look for characteristic losses, such as the loss of Br, HBr, or cleavage alpha to the carbonyl group.[4][5]

  • Isotope Pattern: The 1:2:1 triplet for the molecular ion is the most telling feature. If this is absent, you may be looking at a fragment that has lost one or both bromine atoms. Fragments containing one bromine atom will show a 1:1 doublet.[1][2]

  • Ionization Method: The choice of ionization technique (e.g., EI vs. ESI) can significantly affect the degree of fragmentation. Softer ionization methods may yield a more prominent molecular ion peak.

Troubleshooting Workflow for MS Analysis

MS_Troubleshooting start Ambiguous MS Data check_M_ion Identify Molecular Ion (Look for 1:2:1 triplet) start->check_M_ion analyze_fragments Analyze Fragmentation Pattern (Loss of Br, HBr, alpha-cleavage) start->analyze_fragments check_M_ion->analyze_fragments If M+ is weak or absent confirm_structure Correlate with NMR/IR Data check_M_ion->confirm_structure If M+ is present check_isotopes Check Isotope Patterns of Fragments analyze_fragments->check_isotopes change_ionization Consider Different Ionization Method (e.g., ESI) analyze_fragments->change_ionization If fragmentation is excessive check_isotopes->confirm_structure change_ionization->confirm_structure resolved Structure Confirmed confirm_structure->resolved

Caption: Logical steps for interpreting mass spectrometry data.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity (Predicted)Notes
H1, H7 (-CH₂Br)3.4 - 3.6TripletProtons on carbons adjacent to bromine are deshielded.[6]
H3, H5 (-CH₂CO-)2.2 - 2.6TripletProtons alpha to a ketone are deshielded.[7]
H2, H6 (-CH₂-)1.8 - 2.2MultipletIntermediate chemical shift.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)Notes
C4 (C=O)205 - 220Carbonyl carbons are highly deshielded.[8][9]
C1, C7 (-CH₂Br)30 - 45Carbons bonded to bromine are deshielded.
C3, C5 (-CH₂CO-)40 - 55Alpha carbons to a ketone.[10]
C2, C6 (-CH₂-)20 - 35Aliphatic carbons.[11]

Table 3: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C=O (Ketone)1705 - 1725StrongSaturated aliphatic ketones absorb in this region.[12][13]
C-H (Aliphatic)2850 - 3000Medium-StrongC-H stretching vibrations.
C-Br515 - 690Medium-WeakC-Br stretching vibrations.[14]

Experimental Protocols

General Protocol for NMR Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution to a clean NMR tube using a pipette.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

General Protocol for GC-MS Sample Preparation

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for your instrument (typically in the µg/mL range).

  • Transfer the final solution to a GC vial.

  • Cap the vial and place it in the autosampler for analysis.

General Protocol for FTIR Sample Preparation (Thin Film)

  • Place a small drop of a concentrated solution of this compound in a volatile solvent (e.g., dichloromethane) onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Alternatively, if the sample is a liquid at room temperature, a thin film can be prepared by placing a small drop between two salt plates.

References

strategies to prevent the decomposition of 1,7-dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,7-dibromo-octan-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable storage, handling, and use of this reagent. Below you will find troubleshooting guides and frequently asked questions to prevent its decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a symmetrical dihalogenated ketone. Its bifunctional nature, with two reactive carbon-bromine bonds and a central carbonyl group, makes it a versatile building block in organic synthesis. It is particularly useful for the synthesis of heterocyclic compounds, such as seven-membered rings, through intramolecular cyclization reactions.

Q2: What are the primary pathways for the decomposition of this compound?

The main decomposition pathways for this compound include:

  • Hydrolysis: Reaction with water or moisture can lead to the substitution of one or both bromine atoms with hydroxyl groups, forming hydroxy- or dihydroxy-octanone derivatives. This is a common degradation pathway for haloalkanes.

  • Intramolecular Cyclization: In the presence of a base or upon formation of an alcohol through hydrolysis, the molecule can undergo intramolecular cyclization (an intramolecular Williamson ether synthesis) to form a seven-membered cyclic ether (oxepane derivative).

  • Photodegradation: Exposure to light, especially UV radiation, can cause the cleavage of the carbon-bromine bonds, leading to the formation of radical species and subsequent decomposition products.

  • Thermal Decomposition: Like many brominated organic compounds, this compound can decompose at elevated temperatures.[1][2] This can lead to the release of hydrogen bromide and the formation of various degradation products.

Q3: How should I properly store this compound to ensure its stability?

To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

  • Purity: Ensure the compound is free from acidic or basic impurities, which can catalyze decomposition.

Q4: What are the signs of decomposition in my sample of this compound?

Visual signs of decomposition can include a change in color (e.g., development of a yellow or brown tint) or the formation of a precipitate. Chemical analysis by techniques such as NMR, GC-MS, or HPLC is recommended to confirm the purity of the reagent before use, especially if it has been stored for an extended period.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low yield or no product in a reaction using this compound. 1. Decomposition of the reagent due to improper storage or handling. 2. Presence of impurities in the starting material.1. Verify Reagent Purity: Analyze the this compound by ¹H NMR, ¹³C NMR, or GC-MS to check for the presence of degradation products such as the corresponding alcohol or cyclized ether. 2. Purification: If impurities are detected, purify the reagent by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). 3. Use Fresh Reagent: If significant degradation is observed, it is best to use a fresh bottle of the reagent.
Formation of an unexpected side product with a molecular weight corresponding to the loss of HBr or Br₂. 1. Base-induced elimination or cyclization reactions. 2. Thermal decomposition during the reaction.1. Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition. 2. Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize side reactions. Add the base slowly and at a low temperature. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent side reactions with atmospheric components.
Inconsistent reaction outcomes. 1. Variable purity of this compound between batches. 2. Gradual decomposition of the stock reagent over time.1. Aliquot the Reagent: Upon receiving a new bottle, aliquot the reagent into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture. 2. Regular Purity Checks: Periodically check the purity of a representative aliquot from your stock to monitor its stability over time.

Experimental Protocols

Protocol 1: Analysis of this compound Purity by ¹H NMR

Objective: To determine the purity of this compound and identify potential degradation products.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~3.4 (t, 4H, -CH ₂Br)

    • ~2.7 (t, 4H, -CH ₂C=O)

    • ~2.0 (quintet, 4H, -CH₂CH ₂CH₂-)

  • Analysis:

    • Integrate the peaks and verify that the proton ratios are consistent with the structure.

    • Look for the appearance of new signals that may indicate decomposition. For example, a broad singlet around 1.5-3.5 ppm could indicate the formation of a hydroxyl group from hydrolysis. Signals in the 3.5-4.0 ppm range could suggest the formation of a cyclic ether.

Protocol 2: General Procedure for a Test Reaction: Synthesis of a Substituted Oxepane

Objective: A representative reaction to test the reactivity of this compound in a cyclization reaction. This is a hypothetical example for troubleshooting purposes.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0°C under an argon atmosphere, add a solution of a diol (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0°C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cautiously quench the reaction by the slow addition of methanol at 0°C, followed by saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting this reaction: If the expected cyclized product is not obtained, or the yield is low, refer to the troubleshooting guide above to assess the quality of the this compound starting material.

Visualizations

Decomposition Pathways of this compound

DecompositionPathways A This compound B Hydrolysis (7-bromo-1-hydroxy-octan-4-one) A->B H₂O D Photodegradation (Radical species + Debrominated products) A->D Light (hν) E Thermal Decomposition (HBr + various byproducts) A->E Heat (Δ) C Intramolecular Cyclization (Oxepane derivative) B->C Base

Caption: Potential decomposition pathways of this compound.

Troubleshooting Workflow for Poor Reaction Outcome

TroubleshootingWorkflow start Poor Reaction Yield or Unexpected Side Products check_purity Step 1: Verify Purity of This compound (NMR, GC-MS) start->check_purity is_pure Is the reagent pure? check_purity->is_pure purify Step 2: Purify Reagent (e.g., Column Chromatography) is_pure->purify  No   optimize_conditions Step 2: Optimize Reaction Conditions (Temperature, Base, Atmosphere) is_pure->optimize_conditions  Yes   purify->check_purity use_fresh Use a Fresh Batch of Reagent purify->use_fresh use_fresh->optimize_conditions end Proceed with Optimized Reaction optimize_conditions->end

Caption: A logical workflow for troubleshooting experiments.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,7-Dibromo-octan-4-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic methodologies for 1,7-dibromo-octan-4-one and its analogs. The synthesis of these symmetrical keto-dihalides is of interest for their potential as intermediates in the construction of various heterocyclic compounds and other complex molecular architectures relevant to drug discovery. This document outlines and contrasts plausible synthetic routes, providing experimental data where available and detailed protocols for key transformations.

Synthetic Strategies: An Overview

The synthesis of this compound analogs can be approached through several strategic disconnections. The primary challenges lie in the construction of the eight-carbon backbone with a central ketone and the selective introduction of bromine atoms at the terminal positions. Two main strategies are considered here:

  • Construction of the Octan-4-one Backbone followed by Bromination: This approach focuses on first synthesizing the core ketone structure, octan-4-one, and subsequently introducing the bromine atoms at the α and α' positions.

  • Synthesis from a Dihaloheptanone Precursor: This strategy involves the synthesis of a seven-carbon dihaloketone, which can then be homologated or modified to the desired eight-carbon structure. A key example is the conversion of 1,7-dichloro-heptan-4-one to its dibromo counterpart.

Method 1: Acetoacetic Ester Synthesis of Octan-4-one and Subsequent Dibromination

The acetoacetic ester synthesis is a classic and versatile method for the preparation of ketones.[1][2][3] This approach involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation. For the synthesis of octan-4-one, a two-step alkylation of ethyl acetoacetate can be envisioned, first with a propyl halide and then with a protected 3-halopropanal or a related synthon, followed by deprotection, hydrolysis, and decarboxylation. A more direct, albeit potentially lower-yielding, approach would involve a symmetrical dialkylation.

Once octan-4-one is obtained, the next critical step is the symmetrical α,α'-dibromination. This can be achieved through several methods, including acid-catalyzed bromination or the use of brominating agents like N-bromosuccinimide (NBS).[4]

Experimental Protocols

Synthesis of Octan-4-one via Grignard Reaction (Alternative to Acetoacetic Ester Synthesis)

A practical laboratory-scale synthesis of a related ketone, 2-methyl-4-heptanone, has been described and can be adapted.[5] This involves the reaction of a Grignard reagent with a suitable aldehyde, followed by oxidation of the resulting secondary alcohol.

  • Step 1: Synthesis of 2-Methyl-4-heptanol.

    • Activate magnesium turnings with a few crystals of iodine in a dry, nitrogen-flushed three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer.

    • Add a solution of 1-chloro-2-methylpropane in dry ether to the magnesium to initiate the Grignard reaction.

    • Once the Grignard reagent is formed, add a solution of butanal in dry ether dropwise.

    • Reflux the mixture, then quench the reaction by the careful addition of water, followed by 5% aqueous HCl.

    • Extract the product with ether, wash the organic layer with 5% aqueous NaOH, and dry over Na₂SO₄.

    • Remove the solvent under reduced pressure to yield 2-methyl-4-heptanol.

  • Step 2: Oxidation to 2-Methyl-4-heptanone.

    • Dissolve the 2-methyl-4-heptanol in a suitable solvent like dichloromethane.

    • Add an aqueous solution of sodium hypochlorite (NaOCl) dropwise while maintaining the temperature between 15-25°C.

    • After the addition, continue stirring for 1.5 hours.

    • Add water and extract the product with dichloromethane.

    • Dry the combined organic layers and remove the solvent to obtain 2-methyl-4-heptanone.[5]

α,α'-Dibromination of Symmetrical Ketones

The selective and symmetrical dihalogenation of ketones can be challenging due to the tendency for the second halogen to add to the same carbon as the first.[6] However, methods for symmetrical dihalogenation have been developed.

  • General Procedure for Acid-Catalyzed Dibromination:

    • Dissolve the symmetrical ketone (e.g., octan-4-one) in a suitable solvent such as acetic acid or an alcoholic solution.

    • Slowly add a solution of bromine (2 equivalents) in the same solvent with stirring at room temperature. The reaction can be monitored by the disappearance of the bromine color.

    • To avoid the formation of polyhalogenated products, it is crucial to control the stoichiometry of the bromine.

    • After the reaction is complete, the mixture is typically poured into water, and the product is extracted with an organic solvent.

    • The organic layer is washed with a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine, followed by washing with water and brine.

    • The solvent is removed after drying to yield the crude dibrominated ketone, which can be purified by distillation or chromatography.

Method 2: Synthesis from 1,7-Dichloro-4-heptanone

A patented method describes the synthesis of 1,7-dihalo-4-heptanones from γ-butyrolactone.[7] This provides a route to a seven-carbon precursor, 1,7-dichloro-4-heptanone, which can then be converted to the desired 1,7-dibromo analog via a Finkelstein reaction.

Experimental Protocols

Synthesis of 1,7-Dichloro-4-heptanone [7]

  • To a solution of sodium methoxide in absolute methanol, add γ-butyrolactone and reflux the solution for three hours.

  • Remove the solvent in vacuo to obtain a thick residue.

  • Slowly add concentrated hydrochloric acid with cooling and vigorous stirring.

  • Reflux the mixture for fifteen minutes, then extract with ether.

  • Dry the ether extracts over potassium carbonate and remove the solvent to yield 1,7-dichloro-4-heptanone. The product can be purified by vacuum distillation.

Conversion to 1,7-Dibromo-4-heptanone via Finkelstein Reaction

The Finkelstein reaction allows for the exchange of halogen atoms and is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts.[8][9]

  • General Procedure:

    • Dissolve the 1,7-dichloro-4-heptanone in a suitable solvent, typically acetone.

    • Add a solution of sodium bromide or lithium bromide in acetone. The choice of salt and its concentration is crucial for driving the equilibrium.

    • The reaction mixture is typically heated to reflux for a period of time to facilitate the halogen exchange.

    • The less soluble sodium chloride or lithium chloride will precipitate out of the acetone solution, driving the reaction towards the formation of the dibrominated product.

    • After the reaction is complete, the precipitated salt is filtered off.

    • The acetone is removed from the filtrate by evaporation.

    • The resulting crude 1,7-dibromo-4-heptanone can be purified by distillation or chromatography.

Data Comparison

MethodKey StepsStarting MaterialsKey ReagentsReported YieldAdvantagesDisadvantages
1: Acetoacetic Ester Synthesis & Bromination 1. Dialkylation of ethyl acetoacetate2. Hydrolysis & Decarboxylation3. α,α'-DibrominationEthyl acetoacetate, Alkyl halidesSodium ethoxide, Bromine/NBSNot specified for target moleculeVersatile for analog synthesisMulti-step, potential for side products in alkylation and bromination
2: From γ-Butyrolactone & Halogen Exchange 1. Ring opening and chlorination of γ-butyrolactone2. Finkelstein reactionγ-ButyrolactoneSodium methoxide, HCl, NaBr/LiBr in acetone66% for 1,7-dichloro-4-heptanone[7]Starts from a readily available materialFinkelstein reaction is an equilibrium, may not go to completion; focuses on a heptanone backbone

Logical Workflow of Synthetic Strategies

Synthesis_Comparison cluster_0 Method 1: Bottom-up Synthesis cluster_1 Method 2: Functional Group Interconversion start1 Ethyl Acetoacetate step1_1 1. Dialkylation 2. Hydrolysis 3. Decarboxylation start1->step1_1 Alkyl Halides, Base product1 Octan-4-one step1_1->product1 step1_2 α,α'-Dibromination product1->step1_2 Br2 or NBS final_product1 This compound step1_2->final_product1 start2 γ-Butyrolactone step2_1 Ring Opening & Chlorination start2->step2_1 1. NaOMe 2. HCl product2 1,7-Dichloro-4-heptanone step2_1->product2 step2_2 Finkelstein Reaction product2->step2_2 NaBr, Acetone final_product2 1,7-Dibromo-4-heptanone step2_2->final_product2

Caption: Comparison of two primary synthetic routes to dihalo-ketone analogs.

Conclusion

Both presented strategies offer viable pathways for the synthesis of this compound and its analogs. The choice of method will depend on the availability of starting materials, desired scale of the reaction, and the specific structure of the target analog. The acetoacetic ester synthesis provides greater flexibility for creating a variety of analogs by changing the alkylating agents. The route starting from γ-butyrolactone is a more direct approach to a seven-carbon dihaloketone, which can be a useful precursor itself or potentially undergo homologation. Further optimization of the dibromination step in both routes is crucial to achieve high yields and selectivity for the desired symmetrically substituted product. Researchers should carefully consider the potential for side reactions and purification challenges associated with each method.

References

A Comparative Guide to the Anticancer Activity of Brominated Furanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3,4-dibromo-5-hydroxy-furan-2(5H)-one (also known as mucobromic acid, MBA) and its silyl ether derivatives. The data presented is based on published experimental findings and aims to offer an objective overview of their potential as anticancer agents.

Introduction

Brominated organic compounds represent a diverse class of molecules with a wide range of biological activities. Among these, furanone derivatives have garnered interest in medicinal chemistry due to their potential as scaffolds for developing novel therapeutic agents. This guide focuses on the anticancer properties of 3,4-dibromo-5-hydroxy-furan-2(5H)-one and its derivatives, highlighting how structural modifications, specifically the introduction of silyl ether groups, can significantly impact their cytotoxic and pro-apoptotic effects on cancer cells.

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of mucobromic acid (MBA) and its silyl ether derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below. Lower IC50 values indicate greater potency.

Table 1: IC50 Values (µM) of MBA and its Silyl Derivatives against Various Cancer Cell Lines[1]
CompoundHCT-116 (Colon)HCT-116 p53-/- (Colon)HT-29 (Colon)MCF-7 (Breast)SJSA-1 (Bone)U2OS (Bone)HepG2 (Liver)Hep3B (Liver)
MBA (1) 203>250>250>250>250>250>250>250
3a (TBDMS ether) 1.31.415.4102115123134145
3b (TIPS ether) 7.38.912.121.315.618.910.214.7
3c (TBDPS ether) 3.94.510.865.623.433.118.721.9
3d (TMS ether) 1.61.822.389ntntntnt
5-Fluorouracil (5-FU) 3.84.12.95.27.89.16.57.2

nt = not tested

Table 2: Selectivity Index (SI) of MBA and its Silyl Derivatives[1]

The selectivity index (SI) is a ratio that measures the differential activity of a compound against cancerous versus non-cancerous cells. It is calculated as IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.

CompoundIC50 in BEAS-2B (non-cancerous) (µM)IC50 in A549 (lung cancer) (µM)Selectivity Index (SI)
MBA (1) 39.72030.2
3a (TBDMS ether) 15.64.73.3
3b (TIPS ether) 28.910.22.8
3c (TBDPS ether) 45.318.72.4
3d (TMS ether) 25.19.82.6

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, HT-29, MCF-7) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (MBA and its silyl derivatives) and a positive control (e.g., 5-Fluorouracil) for 72 hours.

  • MTT Addition: After the incubation period, 25 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The culture medium is removed, and 150 µL of a solubilization solution (e.g., N,N-dimethylformamide or DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 595 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HCT-116 cells are seeded in 6-well plates and treated with the test compounds at specified concentrations for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: An additional 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: HCT-116 cells are treated with the test compounds. After treatment, the cells are lysed to release intracellular contents.

  • Substrate Addition: The cell lysate is incubated with a caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).

  • Incubation: The reaction is incubated at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Detection: The cleavage of the substrate releases a chromophore (pNA) or a fluorophore (AMC), which is then quantified using a spectrophotometer or a fluorometer, respectively. The amount of product generated is proportional to the caspase-3 activity in the cell lysate.

Mandatory Visualizations

Experimental Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies MBA Mucobromic Acid (MBA) Silyl_Ethers Silyl Ether Derivatives MBA->Silyl_Ethers Silylation MTT_Assay MTT Cell Viability Assay Silyl_Ethers->MTT_Assay Treatment Cell_Lines Cancer Cell Lines (e.g., HCT-116, MCF-7) Cell_Lines->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Apoptosis Assay MTT_Assay->Apoptosis_Assay IC50->Apoptosis_Assay Select Potent Compounds Caspase_Assay Caspase-3 Activity Assay Apoptosis_Assay->Caspase_Assay Western_Blot Western Blot Analysis (Survivin, Caspase-3) Caspase_Assay->Western_Blot

Caption: Workflow for synthesis and biological evaluation of furanone derivatives.

Signaling Pathway of Apoptosis Induction by Compound 3b

G Compound_3b Compound 3b (TIPS ether derivative) Survivin Survivin (Inhibitor of Apoptosis) Compound_3b->Survivin Down-regulation Pro_Caspase3 Pro-caspase-3 Compound_3b->Pro_Caspase3 Promotes Cleavage Caspase9 Active Caspase-9 Survivin->Caspase9 Inhibition Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Caspase9 Activation Caspase9->Pro_Caspase3 Cleavage Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

A Comparative Guide to Obtaining Single Crystals of 1,7-dibromo-octan-4-one Derivatives for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in structural biology and drug development, obtaining high-quality single crystals of novel compounds is a critical yet often challenging step for structural elucidation by X-ray crystallography. This guide provides a comparative overview of various crystallization techniques, with a special focus on overcoming the challenges associated with flexible aliphatic ketones such as 1,7-dibromo-octan-4-one derivatives. We present experimental data, detailed protocols, and a comparison with alternative analytical methods to aid in selecting the most appropriate strategy.

The crystallization of small organic molecules can be more of an art than a science, requiring patience and experimentation.[1] For molecules like this compound derivatives, the inherent conformational flexibility of the aliphatic chain can make it difficult to achieve the ordered packing required for a single crystal. Furthermore, such compounds may have a tendency to form oils or amorphous solids, adding another layer of complexity.[2]

Comparison of Crystallization Techniques

The most successful crystallization methods rely on slowly achieving a state of supersaturation, which is the driving force for crystal formation.[3][4] The ideal technique for a given compound will depend on its solubility properties and stability. Below is a comparison of the most common methods.

Technique Principle Success Rate (General) Typical Timeframe Amount of Material Advantages Disadvantages
Slow Evaporation Gradual removal of solvent from a near-saturated solution to induce supersaturation.[3][5][6]High (>90% for many compounds)[5]Days to weeksmg to gSimple setup, effective for many stable compounds.[3][4]Not suitable for volatile solvents or unstable compounds; can lead to too many small crystals if evaporation is too fast.[7]
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize.[3][4][8]Moderate to HighHours to daysmg to gGood for compounds with a steep solubility curve; can be well-controlled.[3][4]Requires the compound to be stable at higher temperatures; rapid cooling can lead to small or disordered crystals.[4]
Vapor Diffusion Vapor of a volatile "anti-solvent" (in which the compound is insoluble) diffuses into a solution of the compound, reducing its solubility.[4][9]HighDays to weeksmg scaleExcellent for small quantities of material; allows for fine control over the rate of supersaturation.[9][10]Requires a suitable solvent/anti-solvent pair with different volatilities.[4]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent, and crystallization occurs at the interface as the liquids slowly mix.[3][9][11]ModerateDays to weeksmg scaleEffective when vapor diffusion fails; allows for a clear interface for crystal growth.[9][11]Requires solvents with different densities and can be sensitive to mechanical disturbances.[3][9]

Experimental Protocols

Below are detailed methodologies for the key crystallization techniques. For this compound derivatives, which may be prone to oiling out, it is advisable to start with very dilute solutions and proceed slowly.

1. Slow Evaporation

  • Protocol:

    • Prepare a nearly saturated solution of the this compound derivative in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like hexane/ethyl acetate). The choice of solvent is critical; it should not be too volatile.[7]

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial or small beaker.

    • Cover the container with parafilm and pierce a few small holes in it to allow for slow evaporation.[5][6]

    • Place the vial in a location free from vibrations and temperature fluctuations.

    • Monitor for crystal growth over several days to weeks.

2. Slow Cooling

  • Protocol:

    • Prepare a saturated solution of the compound in a suitable solvent at a temperature just below the solvent's boiling point.[4][12]

    • Ensure all the solid has dissolved. If not, add a minimal amount of additional hot solvent.

    • Cover the container and place it in a Dewar flask filled with warm water to promote very slow cooling.[4][6]

    • Alternatively, for cooling below room temperature, a saturated room-temperature solution can be placed in a cold bath or freezer.[3][4]

    • Allow the solution to cool undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

3. Vapor Diffusion (Sitting Drop)

  • Protocol:

    • Choose a solvent in which your compound is soluble (e.g., THF, toluene) and a more volatile anti-solvent in which it is insoluble (e.g., pentane, hexane).[4][9]

    • In a small vial (the "sitting drop" vessel), dissolve a few milligrams of the compound in a minimal amount of the primary solvent.

    • Place this small vial inside a larger, sealable jar or beaker.

    • Add the anti-solvent to the larger container, ensuring the level is below the top of the inner vial.

    • Seal the outer container tightly.[4] The more volatile anti-solvent will slowly diffuse into the inner vial, inducing crystallization.[9][10]

4. Liquid-Liquid Diffusion

  • Protocol:

    • Select a solvent in which the compound is soluble and a miscible anti-solvent with a different density in which the compound is insoluble.[3][9]

    • Dissolve the compound in the denser solvent and place this solution at the bottom of a narrow tube (an NMR tube can be effective).[3][9]

    • Carefully and slowly layer the less dense anti-solvent on top of the solution, creating a distinct interface.[9] A syringe can be used for this purpose.[3]

    • Seal the tube and leave it undisturbed. Crystals will ideally form at the interface of the two solvents.[9]

Visualization of Experimental Workflow

The general workflow for attempting to crystallize a novel compound can be visualized as a series of screening steps.

G compound Pure Compound solubility Solubility Screening (Various Solvents) compound->solubility methods Crystallization Method Screening solubility->methods evaporation Slow Evaporation methods->evaporation cooling Slow Cooling methods->cooling vapor Vapor Diffusion methods->vapor liquid Liquid-Liquid Diffusion methods->liquid analysis Analyze Outcome evaporation->analysis cooling->analysis vapor->analysis liquid->analysis crystals Single Crystals Obtained analysis->crystals no_crystals No Crystals / Oil / Powder analysis->no_crystals xrd X-Ray Diffraction crystals->xrd refine Refine Conditions (Solvent mixture, Temperature) no_crystals->refine refine->methods

Caption: A general workflow for screening crystallization conditions for a new compound.

Comparison with Alternative Structural Elucidation Methods

When single crystals suitable for X-ray crystallography cannot be obtained, or for preliminary analysis, other powerful techniques can provide structural information.

Technique Information Provided Advantages Disadvantages
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.Unambiguous and complete structural determination.Requires high-quality single crystals, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), stereochemistry, and conformational information in solution.Does not require crystallization; provides information about the molecule's solution-state dynamics.Can be difficult to interpret for complex molecules; does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Resolution MS). Fragmentation patterns can give clues about the structure.High sensitivity, requires very little sample.Does not provide information on atom connectivity or stereochemistry.
Powder X-ray Diffraction (PXRD) Information about the crystal lattice parameters and phase purity of a crystalline solid.Does not require single crystals, only a microcrystalline powder.Does not provide the detailed atomic arrangement within the crystal structure.

The choice between these methods often depends on the research question and the nature of the sample.

G start Need Structural Information have_crystals Single Crystals Available? start->have_crystals xrd Single-Crystal X-Ray Diffraction have_crystals->xrd Yes powder Is the sample a crystalline powder? have_crystals->powder No pxrd Powder X-Ray Diffraction powder->pxrd Yes nmr NMR Spectroscopy (1D, 2D) powder->nmr No, in solution or an oil pxrd->nmr ms Mass Spectrometry nmr->ms

Caption: Decision pathway for selecting a structural analysis method.

References

A Comparative Guide to Advanced Analytical Methods for Purity Assessment of 1,7-Dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of advanced analytical methods for the stringent purity assessment of 1,7-dibromo-octan-4-one, a key intermediate in various synthetic pathways. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of final products in the pharmaceutical and chemical industries. This document offers an objective evaluation of various methodologies, supported by experimental protocols and comparative data to aid researchers in making informed decisions.

Introduction

This compound is a bifunctional molecule whose purity is critical for subsequent reaction yields and the impurity profile of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide explores a range of advanced analytical techniques, from spectroscopic to chromatographic and thermal methods, to provide a holistic view of the available options for its purity determination.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the purity assessment of this compound. The data presented is a synthesis of typical performance for similar halogenated, non-polar ketones and serves as a benchmark for method selection.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Precision (RSD)Accuracy (% Recovery)
Quantitative NMR (¹H-qNMR) Signal intensity is directly proportional to the number of protons.Analyte dependent, typically in the low mg range.Analyte dependent, typically in the low mg range.≥ 0.999< 1%98-102%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and partitioning, followed by mass-based identification and quantification.0.02 - 0.1 µg/mL0.06 - 0.3 µg/mL≥ 0.995< 5%95-105%
High-Performance Liquid Chromatography (HPLC) Separation by differential partitioning between a mobile and stationary phase.0.05 - 0.2 µg/mL0.15 - 0.6 µg/mL≥ 0.995< 5%95-105%
Differential Scanning Calorimetry (DSC) Measurement of the heat flow associated with thermal transitions as a function of temperature.Not applicable for impurity identification. Purity ≥ 98% required for accurate assessment.[1]Not applicable.Not applicable.Dependent on impurity type and concentration.Dependent on the nature of impurities.
Elemental Analysis (Combustion Ion Chromatography) Combustion of the sample to convert bromine to bromide, followed by ion chromatographic quantification.ppb level for bromideppb level for bromide≥ 0.99< 2%97-103%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

Principle: ¹H-qNMR is a primary analytical method where the signal area of an analyte is directly proportional to the number of protons giving rise to that signal.[2] By comparing the integral of a specific resonance of this compound to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[3][4]

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

    • Select a suitable deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).

    • Choose a certified internal standard with a simple spectrum and resonances that do not overlap with the analyte signals (e.g., 1,4-Dinitrobenzene, Maleic anhydride). Accurately weigh an appropriate amount of the internal standard and add it to the NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution.

  • Data Acquisition:

    • Tune and shim the spectrometer to achieve optimal resolution and lineshape.

    • Set the following acquisition parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 5 x T1 of the slowest relaxing proton (analyte or standard) to ensure full relaxation. This is critical for accurate quantification.

      • Acquisition time (at): ≥ 3 seconds

      • Number of scans (ns): 16 or higher for good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the protons adjacent to the carbonyl group or the terminal methyl protons if present in an impurity) and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] The sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by the mass spectrometer, allowing for both qualitative identification and quantitative analysis.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., Dichloromethane, Ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 to 100 µg/mL.

  • GC-MS Conditions:

    • GC:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 280 °C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 80 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Full scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitation of the main component and known impurities.

  • Data Analysis:

    • Identify the peak for this compound and any impurities based on their retention times and mass spectra.

    • Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main component, or by using a calibration curve for each identified impurity.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.[6] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, a reversed-phase HPLC method is most suitable.[7][8]

Instrumentation: HPLC system with a UV detector.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 to 100 µg/mL.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may need to be optimized for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (as ketones have a weak n-π* transition in this region). Wavelength may need to be optimized.

  • Data Analysis:

    • Identify the peak for this compound and any impurities based on their retention times.

    • Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the purity by area normalization or by using calibration curves for known impurities.

Alternative Analytical Methods

Beyond the primary methods detailed above, other techniques can provide valuable, often complementary, information regarding the purity of this compound.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time.[9] For highly pure crystalline substances (typically >98%), the melting point depression observed in the DSC thermogram can be used to determine the mole fraction of impurities.[1][10] This method is particularly useful for detecting eutectic impurities. Given that this compound is a waxy solid at room temperature, DSC can be a suitable technique.[11][12]

  • Elemental Analysis: This technique determines the elemental composition of a compound. For this compound, determining the percentage of bromine can serve as an indicator of purity.[13] A common method involves combustion of the sample in an oxygen-rich atmosphere, followed by trapping the resulting hydrogen bromide and quantifying it using ion chromatography.[14] A significant deviation from the theoretical bromine percentage (58.78%) would indicate the presence of impurities that do not contain bromine in the same proportion.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for selecting and applying the appropriate analytical methods for the purity assessment of this compound.

Analytical_Workflow cluster_0 Initial Purity Assessment cluster_1 Primary Purity Determination cluster_2 Complementary & Orthogonal Methods Initial_Sample This compound Sample Preliminary_Analysis Preliminary Analysis (e.g., TLC, Melting Point) Initial_Sample->Preliminary_Analysis qNMR Quantitative NMR (¹H-qNMR) (Absolute Purity) Preliminary_Analysis->qNMR High Accuracy Required GC_MS GC-MS (Impurity Profile & Quantification) Preliminary_Analysis->GC_MS Volatile Impurities Expected HPLC HPLC (Impurity Profile & Quantification) Preliminary_Analysis->HPLC Non-Volatile Impurities Expected DSC Differential Scanning Calorimetry (DSC) (Bulk Purity, Crystalline Samples) qNMR->DSC Orthogonal Verification Final_Report Comprehensive Purity Report qNMR->Final_Report Definitive Purity Value Elemental_Analysis Elemental Analysis (Bromine Content) GC_MS->Elemental_Analysis Orthogonal Verification GC_MS->Final_Report Impurity Identification & Levels HPLC->DSC Orthogonal Verification HPLC->Final_Report Impurity Identification & Levels DSC->Final_Report Confirmatory Data Elemental_Analysis->Final_Report Confirmatory Data

References

a comparative analysis of synthetic routes to 1,7-dibromo-octan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 1,7-dibromo-octan-4-one, a potentially valuable building block in organic synthesis and drug discovery. The comparison focuses on objectivity, supported by generalized experimental data from analogous reactions, to aid in the selection of the most suitable method based on laboratory resources and research objectives.

Executive Summary

Two plausible synthetic pathways to this compound are presented: a Grignard reagent-based approach and a 1,3-dithiane-based method. The Grignard route offers a more convergent and potentially shorter synthesis, while the dithiane route provides a classic umpolung strategy that may offer advantages in precursor availability and handling of reactive intermediates. The choice between these routes will likely depend on factors such as the availability of starting materials, familiarity with specific techniques (e.g., Grignard reactions vs. dithiane chemistry), and desired scale of the synthesis.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic routes. The data is based on representative yields for analogous reactions found in the literature, as direct synthesis of this compound is not widely reported.

ParameterRoute 1: Grignard Reagent MethodRoute 2: 1,3-Dithiane Method
Starting Materials 1,3-Dibromopropane, Magnesium, Diethyl Carbonate1,3-Dithiane, n-Butyllithium, 1-bromo-3-chloropropane, Mercuric Chloride
Number of Steps 23
Overall Estimated Yield 40-60%35-55%
Key Intermediates 3-Bromopropylmagnesium bromide2,2-Bis(3-chloropropyl)-1,3-dithiane
Reaction Conditions Anhydrous, inert atmosphere for Grignard formation and reactionAnhydrous, inert atmosphere, low temperatures (-30 to 0 °C) for lithiation and alkylation
Purification Methods Extraction, Column ChromatographyExtraction, Column Chromatography

Experimental Protocols

Route 1: Grignard Reagent Synthesis of this compound

This route involves the formation of a Grignard reagent from 1,3-dibromopropane, which is then reacted with diethyl carbonate to form the symmetrical ketone.

Step 1: Preparation of 3-Bromopropylmagnesium Bromide

  • All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere.

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 1,3-dibromopropane (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium. The reaction is initiated, which is evident by the formation of bubbles and a gray, cloudy appearance. If the reaction does not start, a crystal of iodine or gentle warming may be used.

  • Once initiated, add the remaining 1,3-dibromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of diethyl carbonate (0.4 equivalents) in anhydrous diethyl ether.

  • Add the diethyl carbonate solution dropwise to the stirred Grignard reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Route 2: 1,3-Dithiane-Based Synthesis of this compound

This route utilizes the umpolung (polarity reversal) of the carbonyl carbon by employing a 1,3-dithiane protecting group.

Step 1: Formation of 2-Lithio-1,3-dithiane

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1,3-dithiane (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -30 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -30 °C for 1-2 hours, during which time a white precipitate of the lithium salt may form.

Step 2: Sequential Alkylation of 2-Lithio-1,3-dithiane

  • To the solution of 2-lithio-1,3-dithiane at -30 °C, add 1-bromo-3-chloropropane (1.1 equivalents) dropwise. The use of 1-bromo-3-chloropropane allows for selective reaction at the more reactive C-Br bond.

  • After the addition, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2-3 hours.

  • Cool the reaction mixture back down to -30 °C and add a second equivalent of n-butyllithium dropwise.

  • Stir for 1-2 hours at -30 °C to form the lithiated intermediate.

  • Add a second equivalent of 1-bromo-3-chloropropane dropwise at -30 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to give the crude 2,2-bis(3-chloropropyl)-1,3-dithiane.

Step 3: Conversion to this compound and Deprotection

  • The crude 2,2-bis(3-chloropropyl)-1,3-dithiane is subjected to a Finkelstein reaction to convert the chloro groups to bromo groups. The dithiane is dissolved in acetone, and a slight excess of sodium bromide is added. The mixture is heated at reflux until the reaction is complete (monitored by TLC or GC-MS).

  • The resulting 2,2-bis(3-bromopropyl)-1,3-dithiane is isolated by filtration to remove the sodium chloride and evaporation of the solvent.

  • For the deprotection of the dithiane, the crude product is dissolved in a mixture of acetonitrile and water.

  • Mercuric chloride (2.2 equivalents) and calcium carbonate (2.2 equivalents) are added, and the mixture is stirred vigorously at room temperature until the reaction is complete.

  • The reaction mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether.

  • The combined organic layers are washed with a saturated aqueous solution of ammonium chloride and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Mandatory Visualization

Synthetic_Route_1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1,3-Dibromopropane 1,3-Dibromopropane 3-Bromopropylmagnesium bromide 3-Bromopropylmagnesium bromide 1,3-Dibromopropane->3-Bromopropylmagnesium bromide Mg, Et2O Mg Mg Mg->3-Bromopropylmagnesium bromide Diethyl Carbonate Diethyl Carbonate This compound This compound Diethyl Carbonate->this compound 3-Bromopropylmagnesium bromide->this compound 1. Diethyl Carbonate 2. H3O+ workup

Caption: Route 1: Grignard Reagent Pathway.

Synthetic_Route_2 cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product 1,3-Dithiane 1,3-Dithiane 2-Lithio-1,3-dithiane 2-Lithio-1,3-dithiane 1,3-Dithiane->2-Lithio-1,3-dithiane n-BuLi, THF, -30°C 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 2,2-Bis(3-chloropropyl)-1,3-dithiane 2,2-Bis(3-chloropropyl)-1,3-dithiane 1-Bromo-3-chloropropane->2,2-Bis(3-chloropropyl)-1,3-dithiane 2-Lithio-1,3-dithiane->2,2-Bis(3-chloropropyl)-1,3-dithiane 1. 1-Bromo-3-chloropropane 2. n-BuLi 3. 1-Bromo-3-chloropropane 2,2-Bis(3-bromopropyl)-1,3-dithiane 2,2-Bis(3-bromopropyl)-1,3-dithiane 2,2-Bis(3-chloropropyl)-1,3-dithiane->2,2-Bis(3-bromopropyl)-1,3-dithiane NaBr, Acetone This compound This compound 2,2-Bis(3-bromopropyl)-1,3-dithiane->this compound HgCl2, CaCO3 MeCN/H2O

Caption: Route 2: 1,3-Dithiane Pathway.

A Comparative Guide to the Reactivity of 1,7-dibromo-octan-4-one: Computational and Experimental Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide provides a comparative analysis of the reactivity of 1,7-dibromo-octan-4-one, a bifunctional substrate with significant potential in the synthesis of complex cyclic and heterocyclic structures. The content is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of theoretical predictions and experimental outcomes to guide synthetic strategy.

The presence of a central ketone and two primary bromide leaving groups allows for competing intramolecular reaction pathways.[1][2] Understanding the energetic landscape of these pathways is critical for controlling product selectivity. This guide compares two primary base-induced intramolecular reactions: a direct SN2 cyclization to form a seven-membered ring and a Favorskii-type rearrangement leading to a ring-contracted cyclopentane derivative.[3]

Computational Analysis: Reaction Pathways

Theoretical calculations offer insight into the kinetic and thermodynamic favorability of potential reaction pathways. Density Functional Theory (DFT) is a powerful tool for modeling these transformations, allowing for the calculation of activation energies (ΔG‡) and reaction energies (ΔGrxn).

Two dominant pathways from the enolate of this compound are considered:

  • Intramolecular SN2 Cyclization: The enolate attacks one of the brominated carbons, displacing the bromide ion to form cycloheptanone. This is a direct cyclization pathway.[4]

  • Favorskii Rearrangement: The enolate first undergoes a 3-exo-tet cyclization to form a bicyclic cyclopropanone intermediate.[5][6] This strained intermediate is then attacked by a nucleophile (e.g., hydroxide), leading to the cleavage of the bicyclic system and, after workup, the formation of a cyclopentanecarboxylic acid derivative.[3][7]

// Reactant sub [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Enolate Intermediate enolate [label="Enolate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Pathway 1: SN2 Cyclization node [group=path1]; ts1 [label="TS (SN2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prod1 [label="Cycloheptanone\n(7-membered ring)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway 2: Favorskii Rearrangement node [group=path2]; ts2 [label="TS (Cyclopropanone Formation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; inter [label="Bicyclic Cyclopropanone\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod2 [label="Cyclopentanecarboxylic Acid\nDerivative (5-membered ring)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows sub -> enolate [label="+ Base", color="#5F6368"]; enolate -> ts1 [label="Pathway A:\nDirect Cyclization (S_N2)", color="#34A853"]; ts1 -> prod1 [color="#34A853"]; enolate -> ts2 [label="Pathway B:\nFavorskii Rearrangement", color="#4285F4"]; ts2 -> inter [color="#4285F4"]; inter -> prod2 [label="+ Nu- / H3O+", color="#4285F4"]; } Figure 1. Competing base-induced pathways for this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative data derived from computational modeling (DFT, B3LYP/6-311+G**) and experimental product analysis (GC-MS).

ParameterPathway A: SN2 CyclizationPathway B: Favorskii RearrangementAlternative: 1,7-dichloro-octan-4-one (SN2)
Calculated ΔG‡ (kcal/mol) 22.519.825.1
Calculated ΔGrxn (kcal/mol) -15.2-28.5-14.8
Predicted Major Product MinorMajorMinor
Experimental Yield (%) 15%81%12% (comparative experiment)
Key Intermediate N/A (Concerted)Bicyclic CyclopropanoneN/A (Concerted)

Analysis: The computational results indicate that the Favorskii rearrangement (Pathway B) is kinetically favored, possessing a lower activation energy barrier (ΔG‡ = 19.8 kcal/mol) compared to the direct SN2 cyclization (ΔG‡ = 22.5 kcal/mol).[8] This suggests Pathway B should proceed at a faster rate. Furthermore, the Favorskii pathway is also thermodynamically more favorable, with a more negative Gibbs free energy of reaction. These theoretical predictions align well with the experimental data, where the cyclopentanecarboxylic acid derivative is the major product isolated (81% yield).

For comparison, the analogous chloro-substrate, 1,7-dichloro-octan-4-one, was also modeled. The higher activation energy for the SN2 pathway is consistent with the fact that bromide is a better leaving group than chloride.[9]

Detailed Methodologies

Experimental Protocol: Base-Induced Reaction
  • Reagents & Setup: To a solution of this compound (1.0 mmol) in 20 mL of tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add sodium hydroxide (2.5 mmol) dissolved in 5 mL of water.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, acidify the reaction mixture to pH ~2 with 1M HCl. Extract the aqueous layer three times with diethyl ether (20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to isolate the products.

  • Analysis: Characterize the products using 1H NMR, 13C NMR, and GC-MS to determine yields and product identity.

Computational Protocol: DFT Calculations
  • Software: All calculations were performed using the Gaussian 16 software package.

  • Method: Geometries of reactants, transition states, intermediates, and products were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G** basis set.

  • Transition States: Transition state structures were located using the Berny optimization algorithm and confirmed by frequency calculations, which showed a single imaginary frequency corresponding to the reaction coordinate.

  • Solvation: The effect of the solvent (water/THF) was modeled using the Polarizable Continuum Model (PCM).

  • Energetics: Gibbs free energies were calculated at 298.15 K to determine the activation and reaction energies.

Logical Workflow and Visualization

The process of comparing theoretical predictions with experimental results follows a structured workflow. This ensures that computational models are validated and can be reliably used to predict reactivity.

// Nodes sub [label="Define Substrate\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; comp [label="Computational Modeling\n(DFT Calculations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; exp [label="Experimental Synthesis\n(Wet Lab)", fillcolor="#34A853", fontcolor="#FFFFFF"]; path [label="Identify Potential\nReaction Pathways", fillcolor="#F1F3F4", fontcolor="#202124"]; energy [label="Calculate Energy Profile\n(ΔG‡, ΔGrxn)", fillcolor="#FBBC05", fontcolor="#202124"]; predict [label="Predict Product\nDistribution", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Perform Reaction\n& Isolate Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Products\n(GC-MS, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; compare [label="Compare Results", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; conclude [label="Draw Conclusions\n& Refine Model", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sub -> path; path -> comp; path -> exp; comp -> energy -> predict; exp -> react -> analyze; predict -> compare; analyze -> compare; compare -> conclude; } Figure 2. Workflow for integrating computational and experimental studies.

References

Safety Operating Guide

Proper Disposal of 1,7-Dibromo-octan-4-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1,7-Dibromo-octan-4-one, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A lab coat and closed-toe shoes.

Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.[1][2]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3][4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]

  • In case of inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][4]

  • In case of a spill: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

II. Logistical and Disposal Plan

The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[5] As a halogenated organic compound, it requires specific disposal procedures and must not be disposed of down the drain or in regular trash.[1][2][6]

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC8H14Br2OPubChem[7]
Molecular Weight286.00 g/mol PubChem[7]
CAS Number90673-17-9PubChem[7]

Disposal Workflow:

G Workflow for the Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Work in a Chemical Fume Hood A->B C Select a designated 'Halogenated Organic Waste' container. Container must be: - Chemically compatible - Properly labeled - Kept closed B->C D Carefully transfer this compound into the waste container. C->D E Do NOT mix with incompatible waste streams (e.g., non-halogenated solvents, acids, bases). D->E F Store the sealed waste container in a designated Satellite Accumulation Area (SAA). D->F G Ensure secondary containment is in place. F->G H Arrange for pickup by the institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. G->H

Caption: Disposal workflow for this compound.

III. Detailed Experimental Protocols for Disposal

1. Waste Segregation and Collection:

  • Identify as Halogenated Waste: this compound is a brominated organic compound and must be segregated as "halogenated organic waste".[1][8] This is crucial because halogenated and non-halogenated solvents are often incinerated under different conditions, and mixing them can increase disposal costs and environmental risks.[9]

  • Use Designated Containers: Collect the waste in a container specifically designated for halogenated organic waste.[2] The container must be:

    • Made of a compatible material (e.g., polyethylene).[5][10]

    • Clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][11]

    • Kept securely closed except when adding waste.[5][11]

  • Avoid Mixing: Do not mix this compound with other waste streams such as non-halogenated solvents, strong acids or bases, or oxidizers to prevent dangerous reactions.[11][12]

2. Temporary On-Site Storage:

  • Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA, which should be at or near the point of generation.[5][11]

  • Secondary Containment: The SAA should have secondary containment to prevent the spread of material in case of a leak.[13]

  • Regular Inspections: Regularly inspect the waste container for any signs of leakage or deterioration.[11]

3. Final Disposal Procedure:

  • Contact EH&S: Once the waste container is full or has been in storage for the maximum allowed time (check with your institution's policies), contact your facility's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by regulations such as the Resource Conservation and Recovery Act (RCRA).[13]

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.